2-Methyl-1,3-cyclohexadiene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWINMVFKPHMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061726 | |
| Record name | 1,3-Cyclohexadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-57-2 | |
| Record name | 2-Methyl-1,3-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-cyclohexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,3-CYCLOHEXADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEA80XDY0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-1,3-cyclohexadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1,3-cyclohexadiene from 2-Methyl-1,3-cyclohexanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines two proposed multi-step synthetic pathways for the conversion of 2-methyl-1,3-cyclohexanedione to the valuable conjugated diene, 2-methyl-1,3-cyclohexadiene. As a direct, one-step conversion is not well-documented in existing literature, this paper details two plausible routes: 1) a reduction of the dione (B5365651) to a diol followed by a double dehydration, and 2) the formation of a bis(tosylhydrazone) followed by a double Shapiro reaction. This document provides in-depth, theoretical experimental protocols for each step, based on established analogous reactions. Quantitative data, where available from similar transformations, are presented in tabular format for clarity. Furthermore, reaction workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the proposed synthetic strategies.
Introduction
This compound is a significant building block in organic synthesis, particularly in the construction of complex cyclic systems through reactions such as the Diels-Alder cycloaddition. Its precursor, 2-methyl-1,3-cyclohexanedione, is a readily available starting material. This guide addresses the synthetic challenge of converting the dione to the conjugated diene, a transformation that requires the strategic removal of two carbonyl oxygen atoms and the formation of a conjugated double bond system. The absence of a direct, high-yielding method necessitates the exploration of multi-step pathways. This document serves as a comprehensive resource for researchers, providing detailed theoretical protocols and conceptual frameworks for achieving this synthesis.
Proposed Synthetic Pathway 1: Reduction and Double Dehydration
This pathway involves a two-step sequence: the stereoselective reduction of 2-methyl-1,3-cyclohexanedione to 2-methylcyclohexane-1,3-diol, followed by an acid-catalyzed double dehydration to yield the desired conjugated diene. The stereochemistry of the intermediate diol is a critical factor that can influence the regioselectivity of the subsequent elimination reactions.
Step 1: Reduction of 2-Methyl-1,3-cyclohexanedione to 2-Methylcyclohexane-1,3-diol
The reduction of the diketone to the corresponding diol can be achieved using various reducing agents. The choice of reagent will influence the stereoselectivity of the reaction, yielding either cis- or trans-diols as the major product.
Experimental Protocol (Theoretical)
-
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (B129727) (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclohexane-1,3-diol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Analogous Reductions)
| Reducing Agent | Solvent | Typical Yield (%) | Stereoselectivity (cis:trans) | Reference |
| Sodium Borohydride | Methanol | 85-95 | Varies, often favors the more stable trans isomer | General knowledge |
| Lithium Aluminum Hydride | THF | 90-98 | Varies, often favors the less sterically hindered approach | General knowledge |
Step 2: Double Dehydration of 2-Methylcyclohexane-1,3-diol
The diol is then subjected to acid-catalyzed dehydration. The reaction conditions must be carefully controlled to favor the formation of the thermodynamically stable conjugated 1,3-diene over other possible isomeric dienes or elimination products.
Experimental Protocol (Theoretical)
-
Materials:
-
2-Methylcyclohexane-1,3-diol
-
Phosphoric acid (85%) or p-Toluenesulfonic acid (PTSA)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution, saturated aqueous
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Place 2-methylcyclohexane-1,3-diol (1.0 eq) and a catalytic amount of phosphoric acid (or PTSA) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by GC-MS to observe the formation of the diene and the disappearance of the diol.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Carefully remove the toluene by distillation.
-
Purify the resulting this compound by fractional distillation.
-
Quantitative Data (Analogous Dehydrations)
| Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Phosphoric Acid | Toluene | Reflux | 60-80 | Based on dehydration of methylcyclohexanols[1][2][3][4][5] |
| p-Toluenesulfonic Acid | Toluene | Reflux | 70-85 | Based on dehydration of methylcyclohexanols[1][2][3][4][5] |
Workflow Diagram
Proposed Synthetic Pathway 2: Double Shapiro Reaction
This alternative route involves the conversion of the diketone to its bis(tosylhydrazone) derivative, followed by a double Shapiro reaction using an organolithium base to generate the diene. The Shapiro reaction is known to favor the formation of the less substituted (kinetic) alkene, which could be advantageous in forming the desired 1,3-diene.[6][7]
Step 1: Formation of 2-Methyl-1,3-cyclohexanedione bis(tosylhydrazone)
The first step is the condensation of 2-methyl-1,3-cyclohexanedione with two equivalents of tosylhydrazine.
Experimental Protocol (Theoretical)
-
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Tosylhydrazine (p-toluenesulfonylhydrazide)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add tosylhydrazine (2.1 eq) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid bis(tosylhydrazone) by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Quantitative Data (Analogous Tosylhydrazone Formations)
| Substrate | Reagent | Solvent | Typical Yield (%) | Reference |
| Ketones | Tosylhydrazine | Ethanol | 85-95 | [8][9] |
Step 2: Double Shapiro Reaction of the bis(tosylhydrazone)
The bis(tosylhydrazone) is then treated with a strong organolithium base to effect a double elimination, leading to the formation of the conjugated diene.[6][7]
Experimental Protocol (Theoretical)
-
Materials:
-
2-Methyl-1,3-cyclohexanedione bis(tosylhydrazone)
-
n-Butyllithium (n-BuLi) in hexanes (4.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
Suspend the bis(tosylhydrazone) (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flask cooled to -78 °C.
-
Slowly add n-butyllithium (4.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully concentrate the filtrate by rotary evaporation at low temperature and pressure.
-
Purify the resulting this compound by fractional distillation.
-
Quantitative Data (Analogous Shapiro Reactions)
| Substrate | Base (eq.) | Solvent | Typical Yield (%) | Reference |
| Tosylhydrazones | n-BuLi (2.1) | THF | 60-80 | [6][7] |
Workflow Diagram
Conclusion
This technical guide has detailed two viable, albeit theoretical, multi-step synthetic routes for the preparation of this compound from 2-methyl-1,3-cyclohexanedione. Both the reduction/dehydration sequence and the double Shapiro reaction pathway offer plausible approaches to this transformation. The selection of a particular route will depend on factors such as reagent availability, desired stereochemical control, and scalability. It is anticipated that further experimental investigation will be required to optimize the reaction conditions and maximize the yield of the target diene for each proposed pathway. The information presented herein provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this important conjugated diene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. jk-sci.com [jk-sci.com]
- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-1,3-cyclohexadiene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 2-Methyl-1,3-cyclohexadiene, including its chemical identity and physicochemical properties. It is important to note that while the physical and chemical characteristics of this compound are documented, there is a significant lack of in-depth, publicly available research on its biological activities, potential therapeutic applications, and associated experimental protocols relevant to drug development.
Core Compound Information
CAS Number: 1489-57-2[1]
Molecular Weight: 94.15 g/mol [1]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Boiling Point | 107.5 - 108 °C at 760 mmHg | The Good Scents Company[2], Stenutz[3] |
| Flash Point | 2.78 °C (37.00 °F) TCC | The Good Scents Company[2] |
| Vapor Pressure | 24.165 mmHg at 25 °C (estimated) | The Good Scents Company[2] |
| Water Solubility | 54.36 mg/L at 25 °C (estimated) | The Good Scents Company[2] |
| logP (o/w) | 3.009 (estimated) | The Good Scents Company[2] |
| Kovats Retention Index | 791 (Standard non-polar) | PubChem[1] |
Biological Activity and Toxicological Information
Currently, there is a notable scarcity of published studies focusing on the specific pharmacological, metabolic, and toxicological profiles of this compound. The Human Metabolome Database (HMDB) lists the compound, but detailed information on its biological role or pathways is not provided. A human health tier I assessment has been conducted, but comprehensive toxicological data, such as acute toxicity, is not determined.[1][2]
While specific data for the 2-methyl derivative is lacking, the broader class of compounds containing a 1,3-cyclohexadiene (B119728) scaffold has been associated with a range of bioactivities, including neuroprotective, anti-inflammatory, anti-bacterial, and anti-cancer effects.[4] However, it is crucial to emphasize that these activities are not directly attributed to this compound and further research would be required to determine if it exhibits any of these properties.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively detailed in readily available scientific literature. Analytical methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) can be utilized for its separation and analysis.[5]
Note on a Structurally Related Compound: 2-Methyl-1,3-cyclohexanedione
It is important to distinguish this compound from the structurally similar, but chemically distinct, 2-Methyl-1,3-cyclohexanedione (CAS Number: 1193-55-1).[6] The latter is a dione, not a diene, and is a well-documented intermediate in organic synthesis.[7] It serves as a precursor for various products, including pharmaceuticals, agrochemicals, and 2-methylresorcinol (B147228).[7][8][9] Extensive literature, including detailed synthesis protocols, is available for 2-Methyl-1,3-cyclohexanedione due to its utility as a chemical building block.[7][8][10]
Signaling Pathways and Experimental Workflows
Due to the limited research on the biological effects of this compound, there is no information available on its interaction with cellular signaling pathways or established experimental workflows for its investigation in a drug development context. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not applicable at this time.
The following is a logical diagram illustrating the current state of knowledge regarding this compound.
Caption: Knowledge map for this compound.
Conclusion
References
- 1. This compound | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 1489-57-2 [thegoodscentscompany.com]
- 3. This compound [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Cyclohexadiene, 2-methyl- | SIELC Technologies [sielc.com]
- 6. 2-Methyl-1,3-cyclohexanedione | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
Spectroscopic data for 2-Methyl-1,3-cyclohexadiene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-cyclohexadiene. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data for structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-5.9 | m | 1H | H3 |
| ~5.6-5.7 | m | 1H | H1 |
| ~5.4-5.5 | m | 1H | H4 |
| ~2.1-2.2 | m | 2H | H5 |
| ~2.0-2.1 | m | 2H | H6 |
| ~1.7-1.8 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~135-140 | C | C2 |
| ~125-130 | CH | C1 |
| ~120-125 | CH | C3 |
| ~115-120 | CH | C4 |
| ~25-30 | CH₂ | C5 |
| ~20-25 | CH₂ | C6 |
| ~15-20 | CH₃ | CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3010 | Medium | =C-H Stretch |
| 2960-2850 | Strong | C-H Stretch (Aliphatic) |
| 1650-1600 | Medium | C=C Stretch (Conjugated) |
| 1465-1430 | Medium | CH₂ Bend |
| 1380-1370 | Medium | CH₃ Bend |
| ~800 | Strong | =C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 94 | 80 | [M]⁺ (Molecular Ion) |
| 93 | 100 | [M-H]⁺ (Base Peak) |
| 79 | 60 | [M-CH₃]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
| 66 | 30 | [C₅H₆]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
-
Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.
-
The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.
-
Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to a few thousand scans are typically acquired.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
2. Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.
-
A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.
2. Mass Analysis:
-
The resulting ions are separated by a quadrupole mass analyzer.
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis.
Molecular Structure and Key NMR Correlations of this compound
Caption: Predicted NMR signal assignments for this compound.
An In-depth Technical Guide to the Isomers and Resonance Structures of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis and as a structural motif in various natural products and pharmacologically active compounds. A thorough understanding of its isomeric forms and electronic distribution is crucial for its effective utilization in synthetic methodologies and for predicting its reactivity and metabolic fate. This guide provides a comprehensive overview of the structural isomers and resonance structures of this compound, supported by spectroscopic data and detailed experimental protocols.
Structural Isomers of this compound
The molecular formula for this compound is C₇H₁₀. This formula allows for several structural isomers, which differ in the position of the methyl group and the double bonds within the cyclohexadiene ring system.
Positional Isomers of Methyl-1,3-cyclohexadiene
The primary positional isomer of interest is this compound. However, other positional isomers with the 1,3-diene system exist, most notably 1-Methyl-1,3-cyclohexadiene and 5-Methyl-1,3-cyclohexadiene.
Other Structural Isomers
Beyond the 1,3-diene system, other structural isomers include methyl-1,4-cyclohexadiene. Furthermore, isomers with different ring structures or exocyclic double bonds are possible, though less commonly encountered in the context of this specific diene. The primary structural isomers are outlined in the table below.
| Isomer Name | Structure | Key Features |
| This compound | ![]() | Conjugated diene, methyl group at C2 |
| 1-Methyl-1,3-cyclohexadiene | ![]() | Conjugated diene, methyl group at C1 |
| 5-Methyl-1,3-cyclohexadiene | ![]() | Conjugated diene, methyl group at C5 (chiral center) |
| 1-Methyl-1,4-cyclohexadiene | ![]() | Isolated diene, methyl group at C1 |
| 3-Methyl-1,4-cyclohexadiene | ![]() | Isolated diene, methyl group at C3 |
Resonance Structures of this compound
The conjugated system of double bonds in this compound allows for the delocalization of π-electrons, which can be represented by resonance structures. While the primary contributor is the structure with two distinct double bonds, minor contributors illustrate the delocalization of electron density. These resonance structures are crucial for understanding the molecule's reactivity, particularly in electrophilic additions and pericyclic reactions.
The resonance contributors involve the movement of the π-electrons within the diene system. While there are no significant charge-separated resonance structures for the neutral molecule, the concept is vital when considering the stability of intermediates in reactions. For instance, in the presence of an electrophile, the resulting carbocation is resonance-stabilized.
Caption: Resonance contributors of this compound.
Spectroscopic Data
The characterization of this compound and its isomers relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~5.8 | d | ~5.0 |
| H3 | ~5.9 | m | - |
| H4 | ~2.1 | m | - |
| CH₃ | ~1.8 | s | - |
| H5 | ~2.2 | m | - |
| H6 | ~2.2 | m | - |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~128 |
| C2 | ~135 |
| C3 | ~125 |
| C4 | ~118 |
| C5 | ~26 |
| C6 | ~29 |
| CH₃ | ~21 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp²) stretch | 3030-3010 | Medium |
| C-H (sp³) stretch | 2960-2850 | Strong |
| C=C stretch (conjugated) | 1650-1600 | Medium |
| C-H bend (alkene) | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Transition | λmax (nm) | Solvent |
| π → π* | ~265 | Ethanol |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 94 | High | [M]⁺ (Molecular Ion) |
| 79 | Moderate | [M - CH₃]⁺ |
| 77 | Moderate | [M - CH₃ - H₂]⁺ |
| 66 | High | Retro-Diels-Alder fragment |
Experimental Protocols
Synthesis of this compound via Shapiro Reaction
A common and effective method for the synthesis of this compound is the Shapiro reaction, starting from 2-methylcyclohex-2-en-1-one.
Materials:
-
2-methylcyclohex-2-en-1-one
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Formation of the Tosylhydrazone: In a round-bottom flask, dissolve 2-methylcyclohex-2-en-1-one (1.0 eq) in methanol. Add p-toluenesulfonylhydrazide (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction to room temperature and then to 0 °C to induce crystallization of the tosylhydrazone. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Shapiro Reaction: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the dried tosylhydrazone (1.0 eq) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Diels-Alder Reaction with Maleic Anhydride (B1165640)
This compound can act as a diene in the Diels-Alder reaction. A classic example is its reaction with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343), anhydrous
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Diels-Alder adduct may precipitate out of the solution. If not, reduce the volume of toluene under reduced pressure.
-
Add hexanes to the concentrated solution to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Caption: Logical relationship in the Diels-Alder reaction.
Conclusion
This technical guide has provided a detailed overview of the isomers and resonance structures of this compound. The comprehensive spectroscopic data and detailed experimental protocols for its synthesis and key reactions offer valuable resources for researchers, scientists, and professionals in drug development. A firm grasp of these fundamental chemical properties is essential for the strategic application of this versatile diene in the synthesis of complex molecular architectures.
The Thermodynamic Landscape of 2-Methyl-1,3-cyclohexadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Methyl-1,3-cyclohexadiene, a substituted conjugated diene of significant interest in organic synthesis and theoretical chemistry. Understanding the energetic properties of this molecule is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing robust computational models. This document summarizes key thermodynamic data, details relevant experimental methodologies, and provides a visual representation of the stability relationships among its isomers.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of an alkene is inversely related to its potential energy. More stable isomers possess lower heats of formation and release less energy upon hydrogenation. For cyclic dienes, stability is influenced by several factors, including the degree of substitution of the double bonds, the presence of conjugation, and ring strain.
Conjugation: this compound features a conjugated system of double bonds, where p-orbitals on adjacent sp²-hybridized carbon atoms overlap. This delocalization of π-electrons results in a more stable electronic configuration compared to isomers with isolated double bonds.[1][2][3][4] Consequently, conjugated dienes exhibit lower heats of hydrogenation than their non-conjugated counterparts.[1][2][3]
Alkene Substitution: The stability of an alkene generally increases with the number of alkyl substituents on the double bond. This is attributed to hyperconjugation and inductive effects, where electron density from adjacent C-H σ-bonds helps to stabilize the π-system.[5]
Quantitative Thermodynamic Data
Table 1: Enthalpy of Hydrogenation for C6 Dienes
| Compound | Structure | Enthalpy of Hydrogenation (kcal/mol) | Notes |
| Cyclohexene | C₆H₁₀ | -28.6 | Reference for a single double bond in a six-membered ring. |
| 1,3-Cyclohexadiene | C₆H₈ | -55.4 | A conjugated diene. The value is less than twice that of cyclohexene, indicating the stabilizing effect of conjugation. |
| 1,4-Cyclohexadiene | C₆H₈ | ~-57.2 | An isolated diene. The value is approximately twice that of cyclohexene. |
Data sourced from various educational and chemical data compilations.
Table 2: Relative Stability of Methylcyclohexene Isomers
| Isomer | Structure | Degree of Substitution | Relative Stability |
| 1-Methylcyclohexene | C₇H₁₂ | Trisubstituted | Most Stable |
| 4-Methylcyclohexene | C₇H₁₂ | Disubstituted | Intermediate |
| 3-Methylcyclohexene | C₇H₁₂ | Disubstituted | Less Stable |
| Methylenecyclohexane | C₇H₁₂ | Disubstituted (exocyclic) | Least Stable (of these isomers) |
Relative stability is inferred from isomerization studies and heats of hydrogenation.[6]
Based on these data, this compound, as a trisubstituted conjugated diene, is expected to be one of the most stable C7H10 isomers. Its heat of hydrogenation would be predicted to be lower than that of non-conjugated methylcyclohexadiene isomers.
Experimental Protocols
The determination of thermodynamic data for compounds like this compound relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.
Hydrogenation Calorimetry
This technique is used to measure the heat released during the catalytic hydrogenation of an alkene, providing a direct measure of its stability.
Objective: To determine the enthalpy of hydrogenation of this compound.
Materials:
-
This compound (high purity)
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)
-
Solvent (e.g., acetic acid, ethanol)
-
Calorimeter (e.g., a Dewar-type reaction calorimeter)
-
Temperature probe (e.g., a high-precision thermistor or platinum resistance thermometer)
-
Gas burette and manometer
-
Stirring apparatus
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.
-
Sample Preparation: A precise mass of this compound is dissolved in the chosen solvent and placed in the calorimeter.
-
Catalyst Introduction: A known amount of the hydrogenation catalyst is added to the calorimeter.
-
Thermal Equilibration: The system is allowed to reach thermal equilibrium with constant stirring. The initial temperature is recorded.
-
Hydrogenation: A known volume of hydrogen gas is introduced into the reaction vessel. The hydrogenation reaction is initiated, and the temperature change is monitored until it reaches a maximum and then stabilizes.
-
Data Analysis: The heat released during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined per mole of the reactant.
Bomb Calorimetry
Bomb calorimetry is employed to determine the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.
Objective: To determine the standard enthalpy of formation of this compound.
Materials:
-
This compound (high purity)
-
Oxygen gas (high purity)
-
Bomb calorimeter
-
Benzoic acid (for calibration)
-
Fuse wire
-
Crucible
-
Temperature monitoring system
Procedure:
-
Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of this compound is placed in the crucible. Due to its volatility, it may need to be encapsulated in a gelatin capsule or a container with a low heat of combustion.[7]
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is attached to the ignition circuit, making contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically 25-30 atm).
-
Calorimeter Setup: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to come to thermal equilibrium.
-
Ignition and Data Collection: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature change.
-
Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and any auxiliary materials. The standard enthalpy of formation is then calculated using Hess's Law.
Visualization of Thermodynamic Relationships
The following diagram illustrates the logical relationship between the stability of various C7H10 isomers, highlighting the favored position of conjugated and more substituted systems.
Caption: Relative stability of C7H10 isomers.
Conclusion
The thermodynamic stability of this compound is primarily governed by the stabilizing effects of its conjugated double bond system and its trisubstituted nature. While direct experimental thermochemical data remains elusive in readily accessible literature, its position as a highly stable C7H10 isomer can be confidently inferred from established chemical principles and comparative data from related compounds. The experimental protocols outlined in this guide provide a robust framework for the precise determination of its enthalpy of hydrogenation and heat of formation, which are essential parameters for chemical process design and theoretical modeling in the fields of chemical research and drug development.
References
- 1. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Electrophilic addition reactions of 2-Methyl-1,3-cyclohexadiene
An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic addition reactions of this compound, a substituted conjugated diene. The document delves into the underlying mechanisms, regioselectivity, and the critical role of kinetic versus thermodynamic control in determining product distribution. Detailed reaction pathways for hydrobromination and bromination are presented, supported by mechanistic diagrams and representative experimental protocols. This guide serves as a technical resource for professionals engaged in organic synthesis and drug development, offering insights into the predictable manipulation of reaction outcomes for conjugated diene systems.
Introduction to Electrophilic Addition in Conjugated Dienes
Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity in electrophilic addition reactions compared to isolated alkenes.[1] The reaction of a conjugated diene with an electrophile, such as HBr or Br₂, proceeds through a resonance-stabilized allylic carbocation intermediate.[2] This delocalized cation allows for nucleophilic attack at two primary positions, leading to a mixture of 1,2- and 1,4-addition products.[3]
The distribution of these products is highly dependent on reaction conditions, particularly temperature.[4] This phenomenon is governed by the principles of:
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy. This is referred to as the kinetic product.[5][6]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable one, regardless of its rate of formation. This is known as the thermodynamic product.[5][6]
For this compound, the asymmetry introduced by the methyl group influences the regioselectivity of the initial electrophilic attack, dictating the structure of the subsequent allylic carbocation and the resulting products.
Reaction with Hydrogen Halides (HBr)
The addition of hydrogen halides to this compound is a classic example illustrating both regioselectivity and the principles of kinetic and thermodynamic control. The reaction yields a mixture of isomeric brominated cyclohexenes.[7]
Mechanism and Regioselectivity
The reaction is initiated by the protonation of one of the double bonds. Due to the electronic effect of the methyl group, protonation preferentially occurs at the C1 position of the C1-C2 double bond. This pathway generates a resonance-stabilized tertiary allylic carbocation, which is significantly more stable than the alternative secondary carbocation that would result from protonation at C4.[8]
The resulting allylic carbocation has the positive charge delocalized over carbons C2 and C4. Nucleophilic attack by the bromide ion (Br⁻) can then occur at either of these positions.[3]
-
Attack at C2: Leads to the 1,2-addition product , 3-bromo-3-methylcyclohexene.
-
Attack at C4: Leads to the 1,4-addition product , 3-bromo-1-methylcyclohexene.
The formation of 6-bromo-1-methylcyclohexene (B3383314) is not observed, as it would require the formation of a much less stable carbocation intermediate.[8]
Kinetic vs. Thermodynamic Product Distribution
The ratio of the 1,2- and 1,4-adducts is determined by the reaction temperature.[4]
-
Kinetic Product: The 1,2-adduct, 3-bromo-3-methylcyclohexene , is the kinetic product. Its formation proceeds through a transition state that reflects the greater stability of the tertiary carbocation resonance contributor. This lower activation energy pathway is favored at low temperatures.[5][9]
-
Thermodynamic Product: The 1,4-adduct, 3-bromo-1-methylcyclohexene , is the thermodynamic product. This product is more stable because it features a more highly substituted (trisubstituted) double bond compared to the disubstituted double bond of the 1,2-adduct. At higher temperatures, the reversibility of the reaction allows the system to equilibrate to this more stable product.[5][9]
// Reactants sub [label="this compound", shape=plaintext, fontcolor="#202124"]; hbr [label="+ HBr", shape=plaintext, fontcolor="#202124"];
// Intermediates carbocation [label="Resonance-Stabilized Allylic Carbocation", shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368"];
// Products prod_12 [label="3-Bromo-3-methylcyclohexene\n(1,2-Adduct)\nKinetic Product", shape=box, style=rounded, fillcolor="#E8F0FE", color="#4285F4"]; prod_14 [label="3-Bromo-1-methylcyclohexene\n(1,4-Adduct)\nThermodynamic Product", shape=box, style=rounded, fillcolor="#FCE8E6", color="#EA4335"];
// Pathways sub -> carbocation [label=" Protonation at C1\n(forms most stable carbocation)"]; carbocation -> prod_12 [label=" Br⁻ attack at C2\n(Lower Temp, Irreversible)\nFaster Rate"]; carbocation -> prod_14 [label=" Br⁻ attack at C4\n(Higher Temp, Reversible)\nMore Stable Product"]; } caption: "Mechanism of HBr addition to this compound."
Data Presentation
While specific quantitative data for this compound is sparse in readily available literature, the product distribution follows the well-established pattern for conjugated dienes. The table below uses the reaction of 1,3-butadiene (B125203) with HBr as a representative example to illustrate the effect of temperature.[4]
| Temperature (°C) | Electrophile | Kinetic Product (1,2-Adduct) % | Thermodynamic Product (1,4-Adduct) % | Control Type |
| 0 | HBr | 71 | 29 | Kinetic |
| 40 | HBr | 15 | 85 | Thermodynamic |
Reaction with Halogens (Br₂)
The addition of bromine (Br₂) to this compound also yields both 1,2- and 1,4-addition products. The mechanism involves a cyclic bromonium ion intermediate rather than a free carbocation.[10]
Mechanism
The reaction begins with the electrophilic attack of Br₂ on a double bond, forming a bridged bromonium ion. The remaining bromide ion (Br⁻) then acts as a nucleophile.[11] The delocalized π-system allows the bromide ion to attack at either the C2 or C4 position, leading to the respective 1,2- and 1,4-dibromo products. The addition typically occurs with anti stereochemistry.[11]
// Nodes sub [label="this compound + Br₂"]; intermediate [label="Bromonium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368"]; prod_12 [label="1,2-Dibromo Product", shape=box, style=rounded, fillcolor="#E8F0FE", color="#4285F4"]; prod_14 [label="1,4-Dibromo Product", shape=box, style=rounded, fillcolor="#FCE8E6", color="#EA4335"];
// Edges sub -> intermediate [label="Electrophilic Attack"]; intermediate -> prod_12 [label="Br⁻ attack at C2"]; intermediate -> prod_14 [label="Br⁻ attack at C4"]; } caption: "Bromination pathway for this compound."
Experimental Protocols
The following are representative methodologies for the electrophilic addition of HBr to a conjugated diene, adapted for the specific substrate.
General Protocol for Hydrobromination of this compound
Objective: To synthesize a mixture of 3-bromo-3-methylcyclohexene and 3-bromo-1-methylcyclohexene under kinetically or thermodynamically controlled conditions.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Diethyl ether or Pentane (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (Kinetic Control):
-
A solution of this compound (1.0 eq) in a minimal amount of a nonpolar solvent (e.g., pentane) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled to 0 °C in an ice bath.
-
A stoichiometric amount of 48% HBr (1.0 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction is allowed to stir at 0 °C for an additional 1-2 hours.
-
The reaction mixture is transferred to a separatory funnel and washed with cold water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting product mixture is analyzed by GC-MS and NMR to determine the product ratio.
Procedure (Thermodynamic Control):
-
Follow steps 1 and 3 of the kinetic protocol, but without the initial cooling.
-
The reaction mixture is heated to and maintained at 40 °C using a heating mantle for several hours until equilibrium is reached (monitored by TLC or GC).
-
Follow steps 5-7 for workup and analysis.
// Nodes start [label="Dissolve Diene\nin Solvent"]; temp_control [label="Adjust Temperature\n(e.g., 0°C or 40°C)", shape=diamond, fillcolor="#FEF7E0", color="#FBBC05"]; add_reagent [label="Add Electrophile\n(e.g., HBr) Dropwise"]; react [label="Stir for\n1-4 Hours"]; workup [label="Aqueous Workup\n(Wash with H₂O, NaHCO₃)"]; dry [label="Dry Organic Layer\n(e.g., MgSO₄)"]; evap [label="Remove Solvent\n(Rotary Evaporator)"]; analyze [label="Analyze Products\n(GC-MS, NMR)", shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];
// Edges start -> temp_control; temp_control -> add_reagent; add_reagent -> react; react -> workup; workup -> dry; dry -> evap; evap -> analyze; } caption: "General experimental workflow for electrophilic addition."
Conclusion
The electrophilic addition reactions of this compound provide a clear and instructive example of the interplay between carbocation stability, resonance, and reaction conditions. The regioselectivity of the initial electrophilic attack is governed by the formation of the most stable allylic carbocation intermediate. Subsequently, the distribution between the 1,2-(kinetic) and 1,4-(thermodynamic) addition products can be effectively controlled by adjusting the reaction temperature. A thorough understanding of these principles is essential for synthetic chemists aiming to selectively synthesize specific isomers in drug discovery and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved Reaction of this compound with HBr | Chegg.com [chegg.com]
- 8. Solved 4. Addition of one mole of HBr to | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
- 10. homework.study.com [homework.study.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Key Reactions and Mechanisms of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions and mechanisms involving 2-Methyl-1,3-cyclohexadiene, a versatile cyclic diene. The content is tailored for professionals in research and drug development, with a focus on detailed mechanisms, quantitative data, and experimental considerations.
Electrophilic Addition Reactions
This compound readily undergoes electrophilic addition with reagents such as hydrogen halides (e.g., HCl, HBr). These reactions are characterized by the formation of carbocation intermediates, and the product distribution is often dependent on reaction conditions, illustrating the principles of kinetic versus thermodynamic control.
At low temperatures, the reaction favors the kinetically controlled 1,2-addition product. The reaction initiates with the protonation of a double bond to form the most stable carbocation. In the case of this compound, protonation can lead to a resonance-stabilized allylic carbocation. The subsequent attack of the halide ion at the adjacent carbon results in the 1,2-addition product.[1][2][3][4][5][6][7]
Mechanism of Electrophilic Addition of HCl:
The reaction of this compound with HCl proceeds via an electrophilic addition mechanism. The initial step involves the attack of the π-bond on the hydrogen of HCl, leading to the formation of a resonance-stabilized carbocation intermediate. At very low temperatures, the reaction is under kinetic control, favoring the 1,2-addition product, 1-chloro-2-methylcyclohexene.[1][2]
References
- 1. brainly.com [brainly.com]
- 2. chegg.com [chegg.com]
- 3. Solved Reaction of this compound with HBr | Chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. Solved 1.) Consider the reaction of | Chegg.com [chegg.com]
- 6. Solved Consider the reaction of this compound | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
The Synthetic Versatility of 2-Methyl-1,3-cyclohexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-cyclohexadiene is a versatile and reactive building block in organic synthesis, primarily utilized in the construction of complex cyclic and polycyclic frameworks. Its conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, offering a powerful tool for the stereocontrolled formation of six-membered rings. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in Diels-Alder cycloadditions, including reaction mechanisms, catalytic systems, and detailed experimental protocols.
Synthesis of this compound
The most common precursor to this compound is 2-methyl-1,3-cyclohexanedione. The synthesis of this dione (B5365651) can be achieved through various methods, including the Robinson annulation. A well-established laboratory-scale synthesis involves the Michael addition of a methyl vinyl ketone to a cyclohexanedione derivative.
Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclohexanedione via Robinson Annulation
This procedure outlines the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, which is a key step in the Robinson annulation sequence that can ultimately lead to the formation of a substituted cyclohexene (B86901) ring system, a common structural motif in natural products.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Sodium methoxide (B1231860)
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
2-Methyl-1,3-cyclohexanedione is added to the methanolic solution and stirred until completely dissolved.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous solution of hydrochloric acid, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired annulated product.
Diels-Alder Reactions of this compound
The Diels-Alder reaction is a cornerstone of the synthetic utility of this compound. This [4+2] cycloaddition reaction with a dienophile forms a substituted cyclohexene ring with high regio- and stereoselectivity. The methyl group on the diene influences the regioselectivity of the cycloaddition with unsymmetrical dienophiles.
Reaction with Common Dienophiles
Maleic Anhydride (B1165640): The reaction with maleic anhydride is a classic example of a Diels-Alder reaction. The high reactivity of maleic anhydride as a dienophile, due to its electron-withdrawing anhydride group, allows the reaction to proceed under mild conditions to form a bicyclic adduct.
Acrolein: The cycloaddition with acrolein, an α,β-unsaturated aldehyde, provides a functionalized cyclohexene that can be further elaborated. The regioselectivity is governed by the electronic effects of the methyl group on the diene and the aldehyde group on the dienophile.
Catalysis in Diels-Alder Reactions
The rate and selectivity of the Diels-Alder reaction of this compound can be significantly enhanced through catalysis.
Lewis Acid Catalysis: Lewis acids, such as tin tetrachloride (SnCl₄), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. This often leads to increased regioselectivity and endo/exo selectivity.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Diels-Alder reactions. These catalysts form a chiral iminium ion with the dienophile, which then reacts with the diene to yield an enantioenriched product.
Quantitative Data for Diels-Alder Reactions
The following table summarizes representative quantitative data for Diels-Alder reactions involving cyclohexadiene derivatives. While specific data for this compound is limited in readily available literature, the data for cyclohexadiene provides a strong indication of the expected reactivity and selectivity.
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexadiene | Methyl Vinyl Ketone | I₂ (10 mol%), CH₂Cl₂ | 85 | 4:1 | - | [1] |
| Cyclohexadiene | Methyl Vinyl Ketone | Yb(OTf)₃ (10 mol%) | 92 | >95:5 | - | [2] |
| Cyclohexadiene | Acrolein | Imidazolidinone organocatalyst | 82 | 1:14 | 94 | [3] |
Experimental Protocols for Diels-Alder Reactions
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction:
Materials:
-
This compound
-
Dienophile (e.g., methyl vinyl ketone)
-
Lewis Acid (e.g., SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the dienophile in the anhydrous solvent at a low temperature (e.g., -78 °C) under an inert atmosphere, the Lewis acid is added dropwise.
-
The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for complexation.
-
A solution of this compound in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Organocatalyzed Asymmetric Diels-Alder Reaction:
Materials:
-
This compound
-
α,β-Unsaturated aldehyde (dienophile)
-
Chiral amine organocatalyst (e.g., imidazolidinone derivative)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., methanol/water mixture)
Procedure:
-
To a solution of the chiral amine organocatalyst and the acid co-catalyst in the solvent, the α,β-unsaturated aldehyde is added.
-
The mixture is stirred at room temperature for a short period to allow for the formation of the iminium ion intermediate.
-
This compound is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the enantioenriched Diels-Alder adduct.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key transformations and experimental workflows involving this compound.
Caption: Synthesis of a key precursor via Robinson Annulation.
Caption: General scheme of the Diels-Alder reaction.
References
Methodological & Application
Application Note: Diels-Alder Reaction Protocol Featuring 2-Methyl-1,3-cyclohexadiene
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific formation of six-membered rings through a [4+2] cycloaddition.[1][2] This reaction occurs between a conjugated diene and a dienophile, typically an alkene or alkyne.[3] Cyclic dienes are particularly reactive in Diels-Alder reactions because their conjugated double bonds are locked in the reactive s-cis conformation.[1][4] This application note provides a detailed protocol for the Diels-Alder reaction of 2-Methyl-1,3-cyclohexadiene with maleic anhydride (B1165640), a common and reactive dienophile.[5][6] The resulting product is a valuable bicyclic anhydride intermediate for further synthetic transformations.
Reaction Principle
The reaction proceeds via a concerted mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to form a new six-membered ring with two new sigma bonds and one new pi bond.[3][7] The presence of an electron-donating methyl group on the diene and electron-withdrawing groups on the dienophile enhances the reaction rate.[4][8]
Quantitative Data Summary
The following table outlines the typical quantities of reactants and solvents, along with expected reaction parameters and outcomes for the Diels-Alder reaction between this compound and maleic anhydride.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| Maleic Anhydride | 0.92 g |
| Solvent | |
| Toluene (B28343) | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 2 hours |
| Product | |
| Theoretical Yield | 1.92 g |
| Expected Yield | 85-95% |
| Melting Point | 104-106 °C |
Experimental Protocol
Materials:
-
This compound
-
Maleic anhydride
-
Toluene
-
Hexanes (for recrystallization)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.0 g of this compound and 0.92 g of maleic anhydride.
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux with continuous stirring. The solids should dissolve as the reaction mixture heats up.
-
Reaction Monitoring: Maintain the reflux for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials.
-
Cooling and Crystallization: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.
-
Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven to obtain the final Diels-Alder adduct.
-
Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Diels-Alder reaction of this compound and maleic anhydride.
Caption: Experimental workflow for the synthesis of 2-Methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. atc.io [atc.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Regioselectivity of Diels-Alder Reactions with 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The reaction's utility is significantly enhanced by its predictable control over regiochemistry and stereochemistry. When an unsymmetrical diene, such as 2-methyl-1,3-cyclohexadiene, reacts with an unsymmetrical dienophile, the formation of two possible regioisomers can occur. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of complex target molecules in pharmaceutical and materials science research.
This document provides a detailed overview of the regioselectivity observed in the Diels-Alder reactions of this compound with various dienophiles. It includes a summary of the governing principles, quantitative data from representative reactions, and detailed experimental protocols for both thermal and Lewis acid-catalyzed conditions.
Principles of Regioselectivity
The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is primarily governed by the electronic properties of the substituents on both reactants. The "ortho-para" rule, derived from Frontier Molecular Orbital (FMO) theory, is a reliable predictor of the major regioisomer.[1][2]
For a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction proceeds in a way that aligns the atoms with the largest orbital coefficients in the respective HOMO and LUMO.
In the case of this compound, the methyl group is an electron-donating group (EDG), which increases the electron density of the diene system. This results in the C4-position having the largest coefficient in the HOMO. For a dienophile with an electron-withdrawing group (EWG), such as acrolein or methyl acrylate (B77674), the β-carbon (C2 of the alkene) has the largest coefficient in the LUMO. The preferential alignment of these two positions leads to the formation of the "para" or 1,4-adduct as the major product.[1] The "meta" or 1,3-adduct is typically formed as a minor product.[2]
Quantitative Data on Regioselectivity
The regioselectivity of the Diels-Alder reaction of this compound can be influenced by reaction conditions, such as temperature and the use of Lewis acid catalysts. Lewis acids can enhance the regioselectivity by coordinating to the dienophile, further lowering its LUMO energy and increasing the difference in the magnitude of the LUMO coefficients.[3]
| Diene | Dienophile | Conditions | "Para" (1,4) Adduct (%) | "Meta" (1,3) Adduct (%) | Reference |
| This compound | Acrolein | Thermal | Major Product | Minor Product | [Theoretical Prediction][1] |
| This compound | Acrolein | Lewis Acid (e.g., BF₃·OEt₂) | Enhanced "para" selectivity | Diminished "meta" selectivity | [Theoretical Prediction][4] |
| This compound | Methyl Acrylate | Thermal | Major Product | Minor Product | [Theoretical Prediction][2] |
| This compound | Methyl Acrylate | Lewis Acid (e.g., AlCl₃) | Enhanced "para" selectivity | Diminished "meta" selectivity | [3] |
| This compound | Maleic Anhydride | Thermal | 100% (single regioisomer) | 0% | [Symmetrical Dienophile] |
Note: While the "ortho-para" rule provides a strong qualitative prediction, specific quantitative ratios can vary depending on the exact reaction conditions and substituents. The data for acrolein and methyl acrylate are presented as qualitative predictions based on established principles, as precise literature values for these specific reactions with this compound were not found in the search. The reaction with maleic anhydride, a symmetrical dienophile, yields a single regioisomer.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity and dried if necessary.
-
Glassware should be oven-dried before use, especially for Lewis acid-catalyzed reactions.
-
Product purification and characterization should be performed using standard laboratory techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the diene.
-
Add methyl acrylate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major "para" adduct and the minor "meta" adduct.
-
Characterize the products by NMR spectroscopy to confirm their structures and determine the regioisomeric ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Acrolein
Materials:
-
This compound
-
Acrolein (freshly distilled)
-
Dichloromethane (B109758) (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add acrolein (1.2 eq) to the cold solvent.
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) to the solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major "para" adduct.
-
Characterize the product by NMR spectroscopy.
Visualizations
Regioselectivity in the Diels-Alder Reaction of this compound
Caption: Logical workflow for the regioselective Diels-Alder reaction.
Frontier Molecular Orbital (FMO) Interaction
Caption: FMO interactions governing the regioselectivity.
Conclusion
The Diels-Alder reaction of this compound with unsymmetrical dienophiles exhibits a high degree of regioselectivity, predominantly favoring the "para" (1,4) adduct. This outcome is reliably predicted by Frontier Molecular Orbital theory. The selectivity can often be further enhanced through the use of Lewis acid catalysis. The provided experimental protocols offer a starting point for researchers to explore and optimize these reactions for their specific synthetic needs. Careful consideration of reaction conditions and rigorous product characterization are essential for achieving desired outcomes in the synthesis of complex molecules.
References
Application Note: Stereochemistry of the Diels-Alder Adduct of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile forms a six-membered ring, a ubiquitous scaffold in natural products and pharmaceutical agents. The stereochemical outcome of the Diels-Alder reaction is highly predictable, governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially orient themselves under the diene's π-system in the transition state, leading to the kinetically favored endo adduct. This application note details the stereochemistry of the Diels-Alder adducts formed from 2-Methyl-1,3-cyclohexadiene and common dienophiles, providing experimental protocols and data for their synthesis and characterization. Understanding the stereochemical intricacies of this reaction is crucial for the rational design and synthesis of novel molecular entities in drug discovery and development.
Data Presentation
The stereochemical outcome of the Diels-Alder reaction is often quantified by the diastereomeric ratio (d.r.) of the resulting endo and exo adducts. While specific data for this compound is not extensively available in publicly accessible literature, data from structurally similar systems, such as the reaction of cis-cyclohexa-3,5-diene-1,2-diol (B100122) derivatives with N-phenylmaleimide, can provide valuable insights.
| Diene Derivative | Dienophile | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Pyridine | 95:5 | 90 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Acetone | 95:5 | 93 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Chloroform | 95:5 | 93 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Methanol | 93:7 | 80 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Benzene | 92:8 | 91 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Dimethyl sulfoxide | 92:8 | 87 | [1] |
| cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Acetonitrile | 88:12 | 94 | [1] |
| Benzylidene derivative of cis-cyclohexa-3,5-diene-1,2-diol | N-phenylmaleimide | Not Specified | 72:28 | Not Specified | [1] |
Note: The 'syn' and 'anti' descriptors in the table refer to the facial selectivity of the dienophile's approach relative to the substituents on the diene.
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction and the characterization of its adducts, adapted from procedures for similar cyclic dienes.[2][3]
Protocol 1: General Procedure for the Diels-Alder Reaction of a Cyclic Diene with Maleic Anhydride (B1165640)
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a suitable solvent (e.g., ethyl acetate (B1210297) or xylene) with gentle warming.
-
Addition of Diene: Cool the solution in an ice bath, then add this compound dropwise with stirring.
-
Reaction: Allow the mixture to stir at room temperature or heat under reflux for a specified time (typically 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate or hexane) and dry them.[3] Recrystallization from an appropriate solvent system can be performed for further purification.
Protocol 2: Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of the stereochemistry of the Diels-Alder adducts relies heavily on NMR spectroscopy, particularly 1D ¹H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Sample Preparation: Prepare NMR samples by dissolving the purified adduct in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The coupling constants between the bridgehead protons and the protons on the dienophile-derived portion of the molecule can provide initial clues about the stereochemistry. In general, the endo isomer is the major product due to favorable secondary orbital interactions in the transition state.[4]
-
2D NOESY Analysis: Acquire a 2D NOESY spectrum to confirm the stereochemistry. For the endo isomer, NOE correlations are expected between the protons of the dienophile moiety and the "inside" protons of the diene-derived bicyclic ring system. In contrast, the exo isomer will show NOE correlations between the dienophile protons and the "outside" protons of the diene-derived ring.
Visualizations
Reaction Pathway
The Diels-Alder reaction of this compound with a generic dienophile proceeds through a concerted [4+2] cycloaddition mechanism. The methyl group on the diene can influence the facial selectivity of the dienophile's approach, leading to a mixture of diastereomeric products.
Caption: Diels-Alder reaction of this compound.
Experimental Workflow
The general workflow for the synthesis and analysis of the Diels-Alder adducts is outlined below.
Caption: Experimental workflow for Diels-Alder adduct synthesis.
References
Application Notes and Protocols: The Strategic Use of 2-Methyl-1,3-cyclohexadiene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-methyl-1,3-cyclohexadiene as a versatile building block in the total synthesis of natural products. The Diels-Alder reaction of this diene offers a powerful and efficient method for the construction of complex molecular architectures, particularly the bicyclo[2.2.2]octene scaffold, which serves as a key intermediate in the synthesis of various biologically active compounds. This document outlines detailed experimental protocols for key Diels-Alder reactions, presents quantitative data for expected outcomes, and illustrates the strategic application of the resulting adducts in synthetic workflows.
Introduction to the Synthetic Utility of this compound
This compound is a readily available cyclic diene that serves as an excellent substrate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The presence of the methyl group influences the regioselectivity of the cycloaddition, and the cyclic nature of the diene pre-organizes it in the reactive s-cis conformation, leading to high reactivity. The resulting bicyclo[2.2.2]octene adducts are conformationally rigid and possess a dense arrangement of functional groups and stereocenters, making them ideal precursors for a variety of natural products, including terpenoids and alkaloids.
The strategic importance of the bicyclo[2.2.2]octane core, accessible through the Diels-Alder reaction of substituted cyclohexadienes, is highlighted in the total syntheses of several complex natural products. For instance, the intricate architectures of tubingensin A and B, as well as himandrine, feature bridged bicyclic systems that are often constructed using cycloaddition strategies.[1][2][3][4] While the specific use of this compound in these exact syntheses is not explicitly detailed, the underlying synthetic logic of employing a substituted cyclohexadiene to rapidly build molecular complexity is a cornerstone of modern natural product synthesis.
Key Applications in Natural Product Synthesis
The Diels-Alder adducts derived from this compound are not typically the final natural product but rather versatile intermediates that can be elaborated through various chemical transformations. The bicyclo[2.2.2]octene skeleton can undergo a range of reactions, including:
-
Ring-opening and Ring-rearrangement Reactions: To access different carbocyclic frameworks.
-
Functional Group Interconversions: The double bond and any functionality on the dienophile can be modified to introduce new stereocenters and functional groups.
-
Further Cyclizations: To build more complex polycyclic systems.
The following sections provide detailed protocols for the synthesis of key bicyclo[2.2.2]octene intermediates from this compound and common dienophiles.
Experimental Protocols
Protocol 1: Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol describes the synthesis of methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a versatile intermediate for further functionalization.
Reaction Scheme:
Caption: Diels-Alder reaction with Maleic Anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene to dissolve the maleic anhydride.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure Diels-Alder adduct.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Diastereomeric Ratio (endo:exo) | >95:5 |
| Melting Point | Varies |
Protocol 2: Diels-Alder Reaction with Methyl Acrylate
This protocol details the synthesis of methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate, an ester-functionalized intermediate.
Reaction Scheme:
References
Application Notes and Protocols for the Hydrohalogenation of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrohalogenation of conjugated dienes is a fundamental reaction in organic synthesis, providing a pathway to a variety of halogenated compounds that can serve as versatile intermediates in the development of new chemical entities. The reaction of 2-Methyl-1,3-cyclohexadiene with hydrohalic acids (such as HCl or HBr) proceeds via an electrophilic addition mechanism. This process is of particular interest due to the formation of a resonance-stabilized allylic carbocation, which leads to a mixture of 1,2- and 1,4-addition products. The distribution of these products is highly dependent on the reaction conditions, specifically temperature, illustrating the principle of kinetic versus thermodynamic control.[1][2]
This document provides detailed experimental protocols for the selective synthesis of the kinetic and thermodynamic products of the hydrohalogenation of this compound, along with data presentation and mechanistic diagrams.
Reaction Mechanism and Product Formation
The electrophilic addition of a hydrogen halide (HX) to this compound is initiated by the protonation of one of the double bonds. Protonation occurs at the carbon atom that leads to the formation of the more stable carbocation, which in this case is a resonance-stabilized tertiary allylic carbocation. The subsequent nucleophilic attack by the halide ion (X⁻) on the two resonance contributors of the carbocation yields the 1,2- and 1,4-addition products.
Protonation of the C1-C2 double bond is favored as it results in a more stable tertiary allylic carbocation, compared to the secondary allylic carbocation that would be formed from protonation of the C3-C4 double bond.[3] The resulting products are 3-halo-3-methyl-1-cyclohexene (1,2-adduct) and 3-halo-1-methyl-1-cyclohexene (1,4-adduct).
Data Presentation
The following tables summarize the key quantitative data for the reactants and expected products.
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Reactant | |||
| This compound | C₇H₁₀ | 94.16 | |
| Products (X=Cl) | |||
| 1,2-Adduct | 3-Chloro-3-methylcyclohexene | C₇H₁₁Cl | 130.61[4] |
| 1,4-Adduct | 3-Chloro-1-methylcyclohexene | C₇H₁₁Cl | 130.61[4] |
| Products (X=Br) | |||
| 1,2-Adduct | 3-Bromo-3-methylcyclohexene | C₇H₁₁Br | 175.07 |
| 1,4-Adduct | 3-Bromo-1-methylcyclohexene | C₇H₁₁Br | 175.07[5] |
Table 2: Expected Product Distribution under Kinetic and Thermodynamic Control
| Condition | Temperature | Major Product | Minor Product | Rationale |
| Kinetic Control | Low Temperature (e.g., -78 °C to 0 °C) | 3-Halo-3-methyl-1-cyclohexene (1,2-adduct) | 3-Halo-1-methyl-1-cyclohexene (1,4-adduct) | The 1,2-adduct is formed faster as the transition state leading to it is lower in energy.[1][6] |
| Thermodynamic Control | Higher Temperature (e.g., Room Temperature to 40 °C) | 3-Halo-1-methyl-1-cyclohexene (1,4-adduct) | 3-Halo-3-methyl-1-cyclohexene (1,2-adduct) | The 1,4-adduct is the more stable product due to the more substituted double bond, and at higher temperatures, the reaction is reversible, allowing for equilibration to the thermodynamically favored product.[1][6] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous hydrogen chloride (gas or solution in a non-nucleophilic solvent)
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone for -78 °C, or ice/water for 0 °C)
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Apparatus for distillation or column chromatography for purification
-
NMR tubes and spectrometer
-
FTIR spectrometer
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen halides are corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Organic solvents are flammable; avoid open flames.
Protocol 1: Kinetic Control - Synthesis of 3-Halo-3-methyl-1-cyclohexene (1,2-Adduct)
This protocol is designed to favor the formation of the kinetically controlled 1,2-addition product by maintaining a low reaction temperature.
1. Reaction Setup: a. In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath.
2. Reagent Addition: a. Slowly bubble anhydrous hydrogen halide gas (HCl or HBr) (1.0 eq) through the cooled solution with vigorous stirring. Alternatively, add a pre-cooled solution of the hydrogen halide in a non-nucleophilic solvent dropwise. b. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
3. Work-up: a. Once the reaction is complete, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature to minimize isomerization to the thermodynamic product.
4. Purification and Characterization: a. The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel. b. Characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the structure of 3-halo-3-methyl-1-cyclohexene.
Protocol 2: Thermodynamic Control - Synthesis of 3-Halo-1-methyl-1-cyclohexene (1,4-Adduct)
This protocol promotes the formation of the thermodynamically more stable 1,4-addition product by using a higher reaction temperature, which allows the reaction to reach equilibrium.
1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetic acid for HBr).
2. Reagent Addition: a. Add a solution of the hydrogen halide (HCl or HBr) (1.0 eq) in the chosen solvent to the flask. b. Stir the reaction mixture at room temperature or gently heat to 40 °C for several hours. The reaction time will vary depending on the specific hydrohalic acid used.
3. Work-up: a. After the reaction has reached equilibrium (monitor by TLC or GC-MS), cool the mixture to room temperature. b. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
4. Purification and Characterization: a. Purify the resulting product mixture by distillation or column chromatography. b. Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to identify the major product as 3-halo-1-methyl-1-cyclohexene.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism for the hydrohalogenation of this compound, showing the formation of the key resonance-stabilized carbocation intermediate and the subsequent formation of the 1,2- and 1,4-addition products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 10: Addition of HX to Dienes [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Chloro-1-methylcyclohex-1-ene | C7H11Cl | CID 13741597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: 2-Methyl-1,3-cyclohexadiene in Pharmaceutical Synthesis
A Review of the Literature and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-cyclohexadiene is a cyclic diene that has been explored for its utility in organic synthesis, primarily as a component in Diels-Alder reactions. This document aims to provide a comprehensive overview of its potential applications as a precursor for pharmaceutical compounds. However, a thorough review of the scientific literature reveals that while the Diels-Alder reaction is a powerful tool in medicinal chemistry, the specific use of this compound as a starting material for the synthesis of known pharmaceutical compounds, including the natural product Pancratistatin, is not documented. This document will first address the reported synthetic routes to Pancratistatin to clarify the precursors used and then explore the general utility of cyclohexadiene derivatives in the synthesis of complex molecules, providing a framework for potential future applications of this compound in drug discovery.
Part 1: The Synthesis of Pancratistatin - A Case Study
Pancratistatin, a natural product with significant anticancer and antiviral activities, has been a target of numerous total synthesis campaigns.[1] A review of the seminal total syntheses reveals a variety of starting materials, none of which are this compound.
Table 1: Starting Materials in Key Total Syntheses of Pancratistatin
| Lead Scientist(s) | Year | Starting Material(s) | Key Strategy/Reaction | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Danishefsky & Lee | 1989 | Pyrogallol | Diels-Alder, Overman Rearrangement | 27 | 0.13 (racemic) |
| Hudlicky et al. | 1995 | Bromobenzene | Chemoenzymatic Dihydroxylation | 17 | N/A |
| Trost & Pulley | 1995 | Benzoquinone | Pd-catalyzed Desymmetrization | ~15 | N/A |
| Magnus & Sebhat | 1998 | o-Vanillin | β-Azidonation of a Silyl Enol Ether | ~16 | N/A |
| Rigby et al. | 2000 | Enantiopure building blocks | Hydrogen bond controlled aryl enamide photocyclization | 23 | 0.35 |
Data compiled from various sources. "N/A" indicates data not available in the reviewed literature.
The diverse strategies employed by these groups highlight the versatility of modern organic synthesis. However, it is evident that simpler, more readily available starting materials have been favored for constructing the complex core of Pancratistatin.
Part 2: General Application of Dienes in Pharmaceutical Synthesis via the Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common motif in many pharmaceutical compounds.[2] This reaction allows for the rapid construction of molecular complexity with a high degree of stereocontrol. While this compound itself is not prominently featured in pharmaceutical synthesis, the broader class of substituted 1,3-cyclohexadienes can be valuable building blocks.
Hypothetical Synthetic Workflow
A hypothetical workflow for the utilization of a substituted 1,3-cyclohexadiene (B119728), such as this compound, in the early stages of a drug discovery campaign is presented below. This workflow illustrates the logical steps from a starting diene to a potential drug candidate.
Experimental Protocols
As there are no specific, published examples of this compound being used as a direct precursor to a pharmaceutical compound, the following protocols are generalized procedures for a typical Diels-Alder reaction involving a similar cyclic diene. These are intended to serve as a starting point for researchers exploring the reactivity of this diene.
Protocol 1: General Procedure for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Maleic Anhydride (B1165640)
This protocol describes the formation of the classic Diels-Alder adduct between 1,3-cyclohexadiene and maleic anhydride.
Materials:
-
1,3-Cyclohexadiene
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene to dissolve the maleic anhydride.
-
Add 1,3-cyclohexadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
Table 2: Representative Reaction Data
| Diene | Dienophile | Product | Yield (%) |
| 1,3-Cyclohexadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | >90 |
Signaling Pathways and Biological Targets
Since no specific pharmaceutical compounds derived from this compound have been identified, it is not possible to detail specific signaling pathways or biological targets. The biological activity of any compound derived from this precursor would be entirely dependent on the final molecular structure after a series of synthetic transformations. A generalized diagram illustrating the process of how a novel compound might be investigated for its biological target is provided.
Conclusion
While this compound is a readily available diene, the current body of scientific literature does not support its use as a direct precursor in the synthesis of established pharmaceutical compounds such as Pancratistatin. The total syntheses of complex natural products often rely on more strategically functionalized and readily available starting materials. However, the principles of the Diels-Alder reaction, in which this compound can participate, remain a cornerstone of synthetic and medicinal chemistry. Future research may yet uncover novel applications for this and other simple dienes in the development of new therapeutic agents. The general protocols and workflows provided herein offer a foundation for such exploratory studies. Researchers are encouraged to investigate the reactivity of this compound with a variety of dienophiles to generate novel scaffolds for biological screening.
References
Application of 2-Methyl-1,3-cyclohexadiene in Agrochemical Synthesis: A Potential Pathway via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-cyclohexadiene is a cyclic diene that holds potential as a building block in the synthesis of various organic molecules. While direct applications in the synthesis of commercial agrochemicals are not extensively documented, its inherent reactivity in Diels-Alder reactions presents a plausible and efficient route to construct complex molecular scaffolds relevant to the agrochemical industry. The Diels-Alder reaction, a Nobel Prize-winning pericyclic reaction, allows for the stereocontrolled formation of a six-membered ring, a common motif in many biologically active compounds, including herbicides, fungicides, and insecticides.
This application note explores the potential use of this compound in agrochemical synthesis through a hypothetical, yet chemically sound, Diels-Alder reaction with maleic anhydride (B1165640). This reaction would yield a bicyclo[2.2.2]octene derivative, a versatile intermediate that can be further functionalized to generate a library of potential agrochemical candidates.
Hypothetical Application: Synthesis of a Bicyclic Precursor for Agrochemicals
The core of this proposed application lies in the [4+2] cycloaddition between this compound (the diene) and a suitable dienophile. Maleic anhydride is chosen as a representative electron-poor dienophile that readily participates in Diels-Alder reactions. The resulting adduct, a methyl-substituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, can serve as a scaffold for further chemical modifications.
A study on the Diels-Alder reaction of a closely related compound, 2-methoxy-1-methyl-1,3-cyclohexadiene, with maleic anhydride demonstrates the feasibility of this type of transformation, yielding a bicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride derivative. This provides a strong basis for the proposed reaction pathway.
Experimental Protocols
The following is a proposed experimental protocol for the Diels-Alder reaction between this compound and maleic anhydride. This protocol is based on general procedures for similar Diels-Alder reactions.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Materials and Equipment:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (or another suitable high-boiling solvent like xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in toluene.
-
Addition of Diene: To the stirred solution, add an equimolar amount of this compound.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to crystallize out of the solution. Cooling the mixture in an ice bath can further promote crystallization.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials. Dry the product in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
As this is a proposed application, experimental data is not available. However, based on similar Diels-Alder reactions, the following table outlines the expected data points and potential outcomes.
| Parameter | Expected Outcome |
| Yield | 70-90% (based on typical Diels-Alder reaction efficiencies) |
| Melting Point | A sharp melting point is expected for the crystalline product. |
| ¹H NMR Spectroscopy | Signals corresponding to the bicyclic scaffold, including the methyl group and olefinic protons, are expected. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the anhydride and the carbons of the bicyclic framework are expected. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the anhydride group would be observed. |
Logical Workflow for Agrochemical Development
The synthesized bicyclic anhydride can be a versatile starting material for a variety of agrochemical candidates. The following diagram illustrates a potential workflow for its further development.
Caption: Workflow for agrochemical development.
Workflow Description:
-
Diels-Alder Reaction: this compound and maleic anhydride undergo a Diels-Alder reaction to form the bicyclic anhydride adduct.
-
Hydrolysis: The anhydride can be easily hydrolyzed to the corresponding dicarboxylic acid.
-
Derivatization: The dicarboxylic acid can be converted into a variety of derivatives, such as diesters (via esterification) or diamides (via amide formation with different amines).
-
Agrochemical Screening: The resulting library of diester and diamide derivatives can then be screened for potential herbicidal, fungicidal, or insecticidal activity. The structural rigidity and stereochemical complexity of the bicyclo[2.2.2]octene scaffold can lead to compounds with high specificity and biological activity.
Conclusion
While direct, large-scale application of this compound in the agrochemical industry has not been prominently reported, its potential as a synthon for creating complex molecular architectures is significant. The Diels-Alder reaction provides a powerful and atom-economical method to access bicyclic structures that are promising scaffolds for the development of novel agrochemicals. The hypothetical pathway outlined in this note serves as a conceptual framework for researchers to explore the utility of this readily accessible diene in the discovery of new and effective crop protection agents. Further research into the derivatization and biological evaluation of the resulting compounds is warranted to fully realize this potential.
Polymerization of 2-Methyl-1,3-cyclohexadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2-Methyl-1,3-cyclohexadiene. Due to the limited availability of direct literature on the polymerization of this specific monomer, the following protocols are largely based on established methods for the structurally similar and well-studied monomer, 1,3-cyclohexadiene (B119728). Researchers should consider these protocols as a starting point and may need to optimize conditions for this compound.
Introduction
This compound is a cyclic diene monomer that holds potential for the synthesis of novel polymers with unique thermal and mechanical properties. The resulting poly(this compound) can be a precursor to materials with applications in coatings, adhesives, and potentially as matrices for drug delivery systems. The polymerization of this monomer can be achieved through various mechanisms, including anionic, cationic, and coordination polymerization, each yielding polymers with distinct microstructures and properties.
Polymerization Methods
Anionic Polymerization
Anionic polymerization of cyclic dienes can produce polymers with well-controlled molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization.[1] This control is crucial for applications requiring precise material properties.
Key Considerations:
-
Initiators: Alkyllithium compounds such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi) are common initiators.[2]
-
Additives: The presence of polar additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,2-dimethoxyethane (B42094) (DME) can significantly influence the polymerization rate and the microstructure of the resulting polymer by disaggregating the active lithium species.[1]
-
Solvents: Nonpolar solvents like benzene (B151609) or cyclohexane (B81311) are typically used.[2]
-
Side Reactions: Chain transfer to the monomer can be a limiting factor in achieving high molecular weights.[3]
Experimental Protocol: Anionic Polymerization of this compound
This protocol is adapted from the living anionic polymerization of 1,3-cyclohexadiene.[1]
Materials:
-
This compound (purified by stirring over CaH₂ and vacuum distillation)
-
n-Butyllithium (n-BuLi) in hexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (distilled from CaH₂)
-
Benzene (purified by washing with sulfuric acid, followed by distillation from sodium/benzophenone ketyl)
-
Methanol (for termination)
-
Argon or Nitrogen (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with a magnetic stirrer and septum
-
Syringes for liquid transfer
Procedure:
-
Reactor Setup: A clean, dry glass reactor is assembled and purged with high-purity argon or nitrogen.
-
Solvent and Additive Addition: 100 mL of purified benzene is transferred to the reactor via cannula. Subsequently, the desired amount of TMEDA is added via syringe. The solution is stirred and brought to the desired reaction temperature (e.g., 25 °C).
-
Initiation: A calculated amount of n-BuLi solution is injected into the reactor to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.
-
Monomer Addition: A solution of purified this compound in benzene is slowly added to the stirring initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic species.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as in-situ FTIR.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the reaction mixture should disappear upon termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried under vacuum to a constant weight.
Quantitative Data (Hypothetical for Poly(this compound) based on Poly(1,3-cyclohexadiene) data):
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-BuLi/TMEDA | 100 | 25 | 24 | >90 | ~10,000 | <1.1 |
| sec-BuLi/DME | 100 | 0 | 24 | >90 | ~10,000 | <1.1 |
Note: This data is extrapolated from studies on 1,3-cyclohexadiene and should be experimentally verified for this compound.
Experimental Workflow for Anionic Polymerization
Caption: Workflow for the anionic polymerization of this compound.
Cationic Polymerization
Cationic polymerization is another method for polymerizing vinyl monomers, initiated by electrophiles. For cyclic dienes, this method can lead to polymers with high 1,4-selectivity.[4]
Key Considerations:
-
Initiators: Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) in the presence of a co-initiator (e.g., water or an alcohol) are common initiating systems.[5] More recently, cationic half-sandwich rare earth metal alkyl catalysts have been shown to be effective for the polymerization of 1,3-cyclohexadiene.[4]
-
Solvents: Halogenated solvents like dichloromethane (B109758) or nonpolar solvents like toluene (B28343) can be used.
-
Temperature: Low temperatures are often required to suppress side reactions and control the polymerization.
Experimental Protocol: Cationic Polymerization of this compound
This protocol is based on the cationic polymerization of 1,3-cyclohexadiene using a rare-earth metal catalyst.[4]
Materials:
-
This compound (purified)
-
Half-sandwich fluorenyl rare earth metal dialkyl complex (e.g., Flu′Ln(CH₂SiMe₃)₂(THF)n)
-
Activator (e.g., [Ph₃C][B(C₆F₅)₄])
-
Triisobutylaluminum (B85569) (AliBu₃)
-
Toluene (purified)
-
Methanol (for termination)
-
Argon or Nitrogen (high purity)
Equipment:
-
Glovebox
-
Schlenk flasks
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, the rare earth metal complex, activator, and triisobutylaluminum are dissolved in toluene to form the active catalyst solution.
-
Polymerization: In a separate Schlenk flask, the purified this compound is dissolved in toluene. The flask is then brought to the desired polymerization temperature (e.g., 25 °C).
-
Initiation: The prepared catalyst solution is added to the monomer solution under vigorous stirring to initiate the polymerization.
-
Reaction: The polymerization is allowed to proceed for a specific duration.
-
Termination and Isolation: The reaction is quenched by the addition of methanol. The polymer is then precipitated in an excess of methanol, filtered, and dried under vacuum.
Quantitative Data (Hypothetical for Poly(this compound) based on Poly(1,3-cyclohexadiene) data):
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Flu′Sc(CH₂SiMe₃)₂/[Ph₃C][B(C₆F₅)₄]/AliBu₃ | 500 | 25 | 1 | High | 20,000 | 1.5 |
| Flu′Y(CH₂SiMe₃)₂/[Ph₃C][B(C₆F₅)₄]/AliBu₃ | 500 | 25 | 1 | High | 25,000 | 1.6 |
Note: This data is extrapolated from studies on 1,3-cyclohexadiene and should be experimentally verified for this compound.
Signaling Pathway for Cationic Polymerization
Caption: General signaling pathway for the cationic polymerization of vinyl monomers.
Coordination Polymerization
Coordination polymerization, often utilizing Ziegler-Natta catalysts, can produce stereoregular polymers.[6] This method is widely used for the polymerization of olefins and dienes.
Key Considerations:
-
Catalysts: Ziegler-Natta catalysts typically consist of a transition metal compound (e.g., TiCl₄, VCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃).[6][7][8]
-
Stereoselectivity: The catalyst system can influence the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures.[7]
-
Reaction Conditions: Polymerization is often carried out in a hydrocarbon solvent under mild temperature and pressure.
Experimental Protocol: Coordination Polymerization of this compound
This protocol is a general procedure based on Ziegler-Natta polymerization of dienes.
Materials:
-
This compound (purified)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Toluene (anhydrous)
-
Methanol containing HCl (for termination and catalyst residue removal)
-
Argon or Nitrogen (high purity)
Equipment:
-
Schlenk line
-
Jacketed glass reactor with mechanical stirrer
-
Syringes and cannulas
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere, a solution of triethylaluminum in toluene is prepared in the reactor. To this solution, a solution of titanium tetrachloride in toluene is added dropwise at a controlled temperature (e.g., 0 °C). A precipitate, the active Ziegler-Natta catalyst, will form.
-
Polymerization: The purified this compound is added to the catalyst slurry. The polymerization is conducted at a specific temperature (e.g., 50 °C) for a set period.
-
Termination and Work-up: The polymerization is terminated by adding acidic methanol. This step also serves to decompose the catalyst residues. The polymer is then precipitated, filtered, washed thoroughly with methanol, and dried under vacuum.
Quantitative Data (Hypothetical for Poly(this compound)):
| Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| TiCl₄/Al(C₂H₅)₃ | 2.0 | 50 | 4 | Moderate to High |
| VCl₄/Al(C₂H₅)₃ | 2.5 | 50 | 4 | Moderate to High |
Note: This data is hypothetical and optimization would be required.
Characterization of Poly(this compound)
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, microstructure, and thermal properties.
Characterization Techniques:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Microstructure of the polymer (e.g., 1,2- vs. 1,4-addition), tacticity, and confirmation of the chemical structure. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) if the polymer is crystalline. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups and confirmation of polymerization. |
Potential Applications
Polymers derived from this compound could find applications in various fields:
-
Materials Science: As a component in blends and composites to enhance thermal stability and mechanical properties. The unsaturation in the polymer backbone allows for post-polymerization modifications such as crosslinking or functionalization.
-
Coatings and Adhesives: The polymer's properties can be tailored for protective coatings and adhesive formulations.
-
Drug Development: While direct applications in drug delivery are speculative without further research, the polymer could potentially be functionalized to create biocompatible and biodegradable materials for controlled release systems. The hydrophobic nature of the polymer backbone could be suitable for encapsulating hydrophobic drugs.
Safety Precautions
-
Alkyllithium reagents are pyrophoric and must be handled under a strict inert atmosphere.
-
Lewis acids and transition metal halides are corrosive and moisture-sensitive.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Disclaimer: The provided protocols are intended as a guide and are based on literature for a similar monomer. All experiments should be conducted by trained personnel in a suitable laboratory setting. Optimization of reaction conditions will likely be necessary to achieve desired results for the polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acid catalysis in reactions involving 2-methyl-1,3-cyclohexadiene, with a primary focus on the synthetically powerful Diels-Alder reaction. The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of complex cyclic molecules, which are often key structural motifs in pharmaceuticals and other biologically active compounds.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings. The reactivity and selectivity of this reaction can be significantly enhanced through the use of Lewis acid catalysts. Lewis acids activate electron-poor dienophiles by coordinating to a basic site (typically a carbonyl oxygen), which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-diene/LUMO-dienophile energy gap leads to a dramatic acceleration of the reaction rate and often improves both regioselectivity and stereoselectivity (endo/exo and facial selectivity).
This compound is a readily available and useful diene that participates in a variety of Lewis acid-catalyzed transformations, most notably the Diels-Alder reaction, to generate bicyclic adducts with high degrees of stereochemical complexity. The strategic placement of the methyl group on the diene can influence the regiochemical outcome of the cycloaddition.
Key Applications
Lewis acid-catalyzed reactions of this compound are instrumental in the synthesis of a wide array of complex molecules, including:
-
Natural Product Synthesis: The bicyclic scaffolds generated are common cores in numerous terpenoids, alkaloids, and other natural products.
-
Pharmaceutical Drug Development: The ability to introduce multiple stereocenters in a single, predictable step is highly advantageous in the synthesis of chiral drug candidates.
-
Materials Science: The resulting cyclic structures can serve as monomers or building blocks for novel polymers and functional materials.
Data Presentation: Representative Lewis Acid-Catalyzed Diels-Alder Reactions
The following table summarizes quantitative data from representative Lewis acid-catalyzed Diels-Alder reactions involving cyclic dienes, illustrating the impact of the catalyst on yield and stereoselectivity. While specific data for this compound is not always available, the presented data for closely related systems provides valuable insights into expected outcomes.
| Diene | Dienophile | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (ee, %) | Reference |
| 1,3-Cyclohexadiene | Acrolein | (S)-Oxazaborolidine-AlBr₃ Complex | 4 | CH₂Cl₂ | -78 | 1 | 95 | >99:1 | 94 | [1] |
| Cyclopentadiene | Methacrolein | (S)-Oxazaborolidine-AlBr₃ Complex | 4 | CH₂Cl₂ | -90 | 1 | 91 | 96:4 | 92 (exo) | [1] |
| Isoprene | Methyl Acrylate | AlCl₃ | Stoichiometric | - | - | - | High | 95:5 | N/A |
Experimental Protocols
The following is a detailed protocol for a highly enantioselective Diels-Alder reaction, adapted from the work of E. J. Corey and coworkers, which can be applied to this compound.[1]
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Oxazaborolidine-AlBr₃ Catalyst
This protocol describes the in situ preparation of a powerful chiral Lewis acid catalyst and its use in the enantioselective Diels-Alder reaction between a cyclic diene and an α,β-unsaturated aldehyde.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Aluminum bromide (AlBr₃)
-
This compound (or 1,3-cyclohexadiene)
-
Acrolein (or other suitable dienophile)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Toluene, anhydrous
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Catalyst Preparation (in situ):
-
To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 equiv) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the chiral oxazaborolidine.
-
Cool the resulting solution to -78 °C and add a solution of aluminum bromide (1.0 equiv) in anhydrous dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the active catalyst complex.
Diels-Alder Reaction:
-
To the pre-formed catalyst solution at -78 °C, add the dienophile (e.g., acrolein, 1.0 equiv) dropwise.
-
After stirring for 15 minutes, add this compound (1.2 equiv) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric Diels-Alder reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Diels-Alder reaction.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reactivity of conjugated dienes, such as 2-methyl-1,3-cyclohexadiene, is profoundly influenced by the solvent in which a reaction is conducted. The choice of solvent can significantly alter reaction rates and product distributions, which is a critical consideration in synthetic chemistry and drug development. This document provides a detailed overview of the solvent effects on two major reaction types of this compound: the Diels-Alder cycloaddition and the electrophilic addition of hydrogen halides. It includes illustrative quantitative data, detailed experimental protocols for studying these effects, and visualizations of the underlying chemical principles.
Introduction to Solvent Effects
Solvents can dramatically alter the course of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.[1] In the context of this compound, a versatile building block in organic synthesis, understanding solvent effects is paramount for controlling reaction outcomes. The primary modes of solvent influence include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
-
Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, influencing the activation energy of a reaction.
-
Hydrophobic Effects: In aqueous solutions, the tendency of nonpolar molecules to aggregate can accelerate certain reactions, particularly cycloadditions.[2]
This document will explore these effects in the context of Diels-Alder and electrophilic addition reactions of this compound.
Solvent Effects on Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[3] It is a concerted pericyclic reaction that generally proceeds through a nonpolar transition state. However, solvent polarity can still play a significant role, especially when the dienophile has polar functional groups.[2]
Data Presentation
Table 1: Effect of Solvent on the Yield of the Diels-Alder Reaction between 2-methyl-5-isopropylcyclohexa-1,3-diene and 1,4-benzoquinone (B44022). [2]
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 9 |
| Water (H₂O) | 80.1 | 28 |
As indicated in Table 1, the reaction yield is significantly higher in the highly polar solvent, water, compared to the less polar tetrahydrofuran. This acceleration in water is attributed to a combination of hydrophobic effects, which drive the nonpolar reactants together, and hydrogen bonding between water molecules and the dienophile, which stabilizes the transition state.[2]
Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction using UV-Vis Spectroscopy
This protocol describes a general method for determining the rate constant of the Diels-Alder reaction between this compound and a suitable dienophile (e.g., maleic anhydride) in different solvents. The disappearance of the diene can be monitored by the decrease in its characteristic UV absorbance.
Materials:
-
This compound
-
Maleic anhydride (B1165640) (or other suitable dienophile)
-
A selection of anhydrous solvents (e.g., hexane, toluene, dichloromethane, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in each of the chosen solvents.
-
Prepare a stock solution of maleic anhydride (e.g., 1.0 M) in each of the chosen solvents. The dienophile is used in excess to ensure pseudo-first-order kinetics with respect to the diene.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of this compound.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the diene stock solution into a quartz cuvette and dilute with the same solvent to a final volume that gives an initial absorbance in the range of 1.0-1.5.
-
Add a measured volume of the dienophile stock solution to the cuvette, quickly mix by inverting, and immediately start recording the absorbance at the chosen λ_max as a function of time.
-
Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the dienophile.
-
Repeat the experiment in each of the chosen solvents to compare the rate constants.
-
Workflow for Studying Solvent Effects on Diels-Alder Reactions
Caption: Workflow for the kinetic study of solvent effects on Diels-Alder reactions.
Solvent Effects on Electrophilic Addition Reactions
The electrophilic addition of hydrogen halides (e.g., HCl) to conjugated dienes like this compound can lead to a mixture of 1,2- and 1,4-addition products.[4][5] The product distribution is often dependent on the reaction temperature and can be influenced by the solvent.
The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[6] The stability of this carbocation is crucial in determining the product ratio. Polar, protic solvents can solvate and stabilize the carbocation, potentially influencing the regioselectivity of the nucleophilic attack by the halide ion.
Data Presentation
Specific experimental data on the product distribution for the electrophilic addition to this compound in a range of solvents is scarce. However, the principles of carbocation chemistry allow for a qualitative prediction of the solvent effect. In polar, protic solvents, the more stable carbocation is favored, which can lead to a higher proportion of the thermodynamic product (1,4-adduct). In nonpolar solvents, the reaction may be under greater kinetic control, favoring the 1,2-adduct.
Table 2: Hypothetical Product Distribution for the Addition of HCl to this compound in Different Solvents at Low Temperature (Illustrative Example).
| Solvent | Dielectric Constant (ε) | 1,2-Adduct (%) (Kinetic Product) | 1,4-Adduct (%) (Thermodynamic Product) |
| Hexane | 1.9 | 85 | 15 |
| Diethyl Ether | 4.3 | 75 | 25 |
| Dichloromethane | 9.1 | 60 | 40 |
| Methanol | 32.7 | 40 | 60 |
This hypothetical data illustrates a plausible trend where increasing solvent polarity favors the formation of the more stable thermodynamic product.
Experimental Protocol: Analysis of Product Distribution by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the product ratio of the 1,2- and 1,4-adducts from the reaction of this compound with HCl in various solvents using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound
-
Anhydrous HCl (as a solution in a suitable solvent or generated in situ)
-
A selection of anhydrous deuterated solvents (e.g., CDCl₃, CD₂Cl₂, C₆D₆)
-
NMR tubes
-
Dry glassware (syringes, flasks)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Cool the NMR tube to the desired low temperature (e.g., -78 °C) using a low-temperature bath.
-
Slowly add one equivalent of the anhydrous HCl solution to the cooled diene solution.
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to proceed for a specified time at the low temperature.
-
The reaction can be quenched by the addition of a cold, weak base (e.g., pre-cooled saturated sodium bicarbonate solution), followed by rapid extraction with a suitable organic solvent if necessary, and drying of the organic layer. For direct NMR analysis, the reaction can be monitored in the NMR tube at low temperature.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Identify the characteristic signals for the protons of the 1,2- and 1,4-addition products. The olefinic and allylic protons will have distinct chemical shifts and coupling patterns.
-
Integrate the well-resolved signals corresponding to each product. The ratio of the integrals will be proportional to the molar ratio of the products.
-
-
Solvent Comparison:
-
Repeat the experiment in different deuterated solvents to determine the product distribution as a function of solvent polarity.
-
Reaction Pathways in Electrophilic Addition
Caption: Influence of solvent polarity on the product distribution in the electrophilic addition of HCl to this compound.
Conclusion
The reactivity of this compound is highly dependent on the solvent environment. For Diels-Alder reactions, polar solvents, particularly water, can lead to significant rate enhancements. In electrophilic addition reactions, the polarity of the solvent can influence the product distribution by differentially stabilizing the carbocation intermediates, thus allowing for control over the formation of kinetic versus thermodynamic products. The protocols and data presented herein provide a framework for the systematic investigation and application of solvent effects in synthetic strategies involving this versatile diene. Careful consideration and optimization of the solvent system are crucial for achieving desired reaction outcomes in both research and industrial applications.
References
Troubleshooting & Optimization
How to improve the yield of 2-Methyl-1,3-cyclohexadiene synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1,3-cyclohexadiene. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic routes and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for obtaining high-purity this compound?
The most effective methods for synthesizing this compound with high regioselectivity are those that precisely control the position of the double bonds. The two most promising routes are:
-
The Wittig Reaction: This method involves reacting an α,β-unsaturated ketone, specifically 2-methyl-2-cyclohexen-1-one (B71969), with a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The Wittig reaction is highly reliable for forming a double bond at a specific location, making it ideal for avoiding isomeric byproducts.[1][2][3]
-
Dehydration of an Allylic Alcohol: The acid-catalyzed dehydration of 2-methyl-2-cyclohexen-1-ol (B1618130) is another viable route. Unlike the dehydration of saturated alcohols, this reaction proceeds through a more stable allylic carbocation, which favors the formation of the conjugated diene system.
Q2: Why does the standard dehydration of 2-methylcyclohexanol (B165396) result in a low yield of this compound?
The acid-catalyzed dehydration of 2-methylcyclohexanol typically produces a mixture of alkenes, with 1-methylcyclohexene as the major product.[4] This is due to Zaitsev's rule, which states that elimination reactions tend to favor the formation of the most substituted (and thus most stable) alkene.[4] Furthermore, the reaction proceeds via carbocation intermediates that can undergo rearrangements, leading to a variety of side products rather than the desired conjugated diene.[4]
Q3: What are the major side products to expect during synthesis and how can they be minimized?
The primary side products are typically isomers of the target molecule. The most common is 1-methyl-1,3-cyclohexadiene , which is a thermodynamically more stable conjugated diene. Other potential byproducts include non-conjugated dienes or rearranged products. To minimize these:
-
Employ a regioselective method: The Wittig reaction is the best choice for preventing the formation of isomers.[2][5]
-
Control reaction conditions: Use kinetic control (lower temperatures, shorter reaction times) when possible to favor the less stable, desired product over the more stable thermodynamic byproduct.
-
Use a suitable starting material: Starting with a precursor that already contains one of the double bonds in the correct position, such as 2-methyl-2-cyclohexen-1-one, greatly reduces the chances of forming isomers.
Q4: How can this compound be effectively purified?
Purification can be challenging due to the close boiling points of potential isomers.
-
Fractional Distillation: This is the primary method for separating the product from solvents and higher-boiling impurities. The boiling point of this compound is approximately 107.5°C.[6]
-
Preparative Chromatography: For achieving high purity, preparative gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be effective at separating closely related isomers.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction.2. Ylide decomposition (Wittig).3. Product polymerization or decomposition under acidic/thermal stress.4. Suboptimal reaction temperature. | 1. Monitor reaction progress via TLC or GC and increase reaction time if necessary.2. Prepare the Wittig reagent fresh under an inert atmosphere (N₂ or Ar) and use it immediately.[3]3. Distill the product as it forms if possible, especially in elimination reactions. Keep the reaction temperature as low as feasible.4. Systematically optimize the reaction temperature. |
| Poor Isomeric Purity (High % of side products) | 1. Reaction conditions favoring thermodynamic products (e.g., 1-methyl-1,3-cyclohexadiene).2. Use of a non-regioselective synthetic route (e.g., dehydration of 2-methylcyclohexanol).3. Isomerization of the final product during workup or purification. | 1. Use lower temperatures and carefully chosen reagents to favor kinetic control.2. Switch to a highly regioselective method like the Wittig reaction.[2]3. Ensure workup conditions are mild (e.g., avoid strong acids). Purify via distillation at reduced pressure to lower the temperature. |
| Formation of Aromatic Byproducts (e.g., Toluene) | 1. Dehydrogenation or disproportionation at high temperatures.2. Presence of oxidative contaminants or harsh acidic conditions. | 1. Maintain strict temperature control and perform the reaction under an inert atmosphere.2. Use purified, degassed solvents and reagents. Neutralize the reaction mixture promptly during workup. |
Comparison of Synthetic Methods
| Method | Starting Material(s) | Key Reagents | Predicted Yield | Advantages | Disadvantages/Challenges |
| Wittig Reaction | 2-Methyl-2-cyclohexen-1-one, Methyltriphenylphosphonium (B96628) halide | Strong base (n-BuLi, NaH), Triphenylphosphine (B44618) | Good to Excellent | Excellent regioselectivity; fixed double bond position.[2][5] Mild reaction conditions. | Requires stoichiometric triphenylphosphine, generating a phosphine (B1218219) oxide byproduct that must be removed. Requires anhydrous/inert conditions. |
| Dehydration of Allylic Alcohol | 2-Methyl-2-cyclohexen-1-ol | Acid catalyst (H₃PO₄, PTSA), Al₂O₃ | Moderate to Good | Readily accessible starting material. Simpler procedure than the Wittig reaction. | Risk of rearrangement, though less than with saturated alcohols. Potential for ether formation as a side reaction. |
| Dehydrohalogenation | e.g., 3-Chloro-2-methylcyclohexene | Strong, non-nucleophilic base (t-BuOK, DBU) | Moderate | Can offer good regioselectivity depending on the substrate and base used. | The halo-alkene starting material is not commercially common and may require a multi-step synthesis. |
Detailed Experimental Protocol: Wittig Olefination
This protocol describes the synthesis of this compound from 2-methyl-2-cyclohexen-1-one. It is a two-step process performed in a single pot.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
2-Methyl-2-cyclohexen-1-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add methyltriphenylphosphonium bromide to the flask.
-
Add anhydrous THF via syringe and stir to form a suspension.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add one equivalent of n-BuLi solution dropwise via syringe over 15 minutes. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Part 2: Reaction with the Ketone
-
Cool the ylide solution back down to 0°C.
-
In a separate, dry vial, dissolve one equivalent of 2-methyl-2-cyclohexen-1-one in a small amount of anhydrous THF.
-
Add the ketone solution dropwise to the stirring ylide solution over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting ketone is consumed (typically 2-4 hours). The disappearance of the ylide's color is a good visual indicator of reaction completion.
Part 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a solid byproduct. To remove it, triturate the residue with cold pentane (B18724) or hexane, which will dissolve the diene product while the oxide remains solid. Filter to remove the solid.
-
Carefully remove the pentane/hexane in vacuo.
-
Purify the resulting liquid by fractional distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow```dot
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References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. This compound, 1489-57-2 [thegoodscentscompany.com]
- 7. 1,3-Cyclohexadiene, 2-methyl- | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Methyl-1,3-cyclohexadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-1,3-cyclohexadiene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). For mixtures with close-boiling impurities, azeotropic distillation can also be a viable option.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include unreacted starting materials, solvents from the synthesis, and isomers such as 1-Methyl-1,3-cyclohexadiene and other isomers formed during the reaction. Oxidative and polymeric byproducts may also be present, especially if the sample has been stored improperly.
Q3: My purified this compound is yellowing over time. What is the cause and how can I prevent it?
A3: Yellowing is typically a sign of oxidation and polymerization. This compound, like other conjugated dienes, is susceptible to degradation upon exposure to air, light, and heat. To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored vial at low temperatures (refrigerator or freezer). The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also significantly improve stability.
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography can be used for the purification of conjugated dienes, it is generally less practical for a volatile and relatively nonpolar compound like this compound compared to distillation or preparative GC.[1] If this method is chosen, a nonpolar stationary phase (e.g., silica (B1680970) gel) and a nonpolar eluent (e.g., hexanes) would be appropriate. However, care must be taken to avoid prolonged exposure to the acidic surface of silica gel, which can promote isomerization or polymerization.
Q5: What is the boiling point of this compound and its common impurities?
A5: The boiling point of this compound is approximately 107.5 °C.[2] The boiling points of potential impurities will vary. For instance, toluene, a common solvent, has a boiling point of 111 °C. Isomeric methylcyclohexadienes will have very similar boiling points, making their separation by simple distillation challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high.- Poor insulation of the distillation column. | - Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established.- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[3] |
| Product is Contaminated with Solvent | - Inefficient fractional distillation.- Formation of an azeotrope. | - Improve the distillation setup as described above.- If an azeotrope is suspected, consider using a different solvent for extraction or perform an azeotropic distillation with a suitable entrainer.[4][5] |
| Polymerization in the Distillation Flask | - High distillation temperature.- Presence of oxygen or other initiators. | - Use vacuum distillation to lower the boiling point.- Add a polymerization inhibitor (e.g., hydroquinone (B1673460) or BHT) to the distillation flask.- Ensure the distillation apparatus is free of air by purging with an inert gas. |
| Low Recovery of Purified Product | - Hold-up in the distillation column.- Leaks in the system.- Decomposition of the product. | - Choose a column with a lower hold-up volume.- Check all joints and connections for a proper seal.- Use lower temperatures (vacuum distillation) and a polymerization inhibitor. |
Preparative Gas Chromatography (pGC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | - Inappropriate column or temperature program.- Overloading of the column. | - Optimize the GC method (column type, temperature gradient, carrier gas flow rate).- Reduce the injection volume. |
| Low Recovery from the Collection Trap | - Inefficient trapping of the analyte.- The collection trap is too warm. | - Cool the collection trap with liquid nitrogen or a dry ice/acetone bath.- Ensure the transfer line from the GC to the trap is heated to prevent condensation before the trap. |
| Thermal Decomposition of the Sample | - Injection port or column temperature is too high. | - Lower the injector and oven temperatures to the minimum required for effective separation. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Polymerization inhibitor (e.g., hydroquinone)
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Add a small amount of a polymerization inhibitor to the flask.
-
Set up the fractional distillation apparatus. Ensure the fractionating column is vertical and properly insulated.[3]
-
Begin heating the flask gently.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities and any residual solvent.
-
Once the temperature at the distillation head stabilizes near the boiling point of this compound (~107.5 °C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Continue distillation at a slow, steady rate, monitoring the temperature. A constant temperature indicates a pure fraction is being collected.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
Transfer the purified product to a clean, dry, amber-colored vial and store under an inert atmosphere at low temperature.
Protocol 2: Purification by Preparative Gas Chromatography (pGC)
This method is ideal for obtaining high-purity this compound, especially for separating it from close-boiling isomers.
Materials:
-
Crude this compound
-
Preparative gas chromatograph equipped with a suitable column (e.g., a nonpolar or medium-polarity column)
-
Collection traps
-
Coolant for traps (e.g., liquid nitrogen or dry ice/acetone)
-
Syringe for injection
Procedure:
-
Develop an analytical GC method to determine the retention times of this compound and its impurities.
-
Scale up the method for the preparative GC system. This may involve using a larger diameter column and adjusting flow rates and temperature programs.
-
Set the injector and detector temperatures appropriately to ensure vaporization without thermal degradation.
-
Cool the collection trap to a very low temperature.
-
Inject an appropriate volume of the crude sample onto the column.
-
Monitor the chromatogram and begin collecting the fraction corresponding to the this compound peak in the pre-cooled trap.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
After collection, allow the trap to warm to room temperature slowly and transfer the purified liquid to a suitable storage container.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [6] |
| Molecular Weight | 94.15 g/mol | [6] |
| Boiling Point | 107.5 °C (at 760 mmHg) | [2] |
| Appearance | Colorless liquid | [2] |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | Good to High | High | Scalable, cost-effective for large quantities. | Less effective for separating compounds with very close boiling points.[7] |
| Preparative GC | Very High | Low | Excellent for separating close-boiling isomers and achieving high purity.[8] | Time-consuming, not suitable for large-scale purification. |
| Azeotropic Distillation | High | High | Effective for separating azeotropic mixtures or components with very similar boiling points.[4] | Requires the addition of an entrainer which must be subsequently removed. |
Visualizations
References
- 1. PREPARATION METHOD FOR CONJUGATED DIENE COMPOUND | Patent Publication Number 20200048162 | Patexia [patexia.com]
- 2. This compound, 1489-57-2 [thegoodscentscompany.com]
- 3. Purification [chem.rochester.edu]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. A kind of azeotropic rectification separates the method for cyclohexene and 1,3-cyclohexadiene - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-1,3-cyclohexadiene and its isomers. The content is tailored for researchers, scientists, and professionals in drug development.
Synthesis Route 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (B165396)
The acid-catalyzed dehydration of 2-methylcyclohexanol is a common method for producing a mixture of isomeric methylcyclohexenes. While this compound is not the primary product, understanding the formation of various side products is crucial for optimizing reaction conditions and purification strategies.
Troubleshooting and FAQs
Q1: My reaction yielded a mixture of alkenes instead of a single product. How can I identify the components?
A1: It is expected to obtain a mixture of isomers in this reaction. The primary products are typically 1-methylcyclohexene and 3-methylcyclohexene, with smaller amounts of 4-methylcyclohexene, methylenecyclohexane, and the rearranged product 1-ethylcyclopentene.[1] The exact composition can be determined using gas chromatography-mass spectrometry (GC-MS) by comparing the retention times and mass spectra to known standards.[1]
Q2: The yield of the desired diene is very low. What factors influence the product distribution?
A2: The product distribution is governed by the stability of the carbocation intermediates and the resulting alkenes (Zaitsev's rule). The reaction proceeds through a secondary carbocation which can rearrange to a more stable tertiary carbocation via a hydride shift.[2] Higher temperatures and longer reaction times may favor the formation of the more thermodynamically stable conjugated diene, but can also lead to polymerization. Careful optimization of the acid catalyst, temperature, and reaction time is necessary.
Q3: I observed the formation of a viscous, high-boiling residue in my reaction flask. What is it and how can I avoid it?
A3: The formation of a viscous residue is likely due to the polymerization of the alkene products, which is a common side reaction in strong acid at elevated temperatures. To minimize polymerization, consider using a milder acid catalyst, lowering the reaction temperature, and distilling the alkene products as they are formed to remove them from the acidic conditions.
Q4: How can I favor the formation of the less substituted alkene (e.g., 3-methylcyclohexene) over the more substituted one?
A4: While the acid-catalyzed dehydration generally follows Zaitsev's rule to produce the more substituted alkene, using bulkier bases in an E2 elimination reaction on a derivative of 2-methylcyclohexanol (like a tosylate) could favor the formation of the less sterically hindered product. However, for the specific synthesis of this compound, alternative methods like the Shapiro reaction are more suitable.
Quantitative Data on Product Distribution
The following table summarizes typical product distributions obtained from the acid-catalyzed dehydration of 2-methylcyclohexanol under various conditions, as determined by gas chromatography.
| Product | Sulfuric Acid (H₂SO₄) | Phosphoric Acid (H₃PO₄) |
| 1-Methylcyclohexene | ~65-80% | ~75%[3] |
| 3-Methylcyclohexene | ~20-35% | ~25%[3] |
| 4-Methylcyclohexene | Trace | Not Reported |
| Methylenecyclohexane | Trace | Not Reported |
| 1-Ethylcyclopentene | Trace | Not Reported |
Note: The ratios can vary depending on reaction temperature, time, and the specific concentration of the acid catalyst.
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Reagent Addition: In the round-bottom flask, combine 10 mL of 2-methylcyclohexanol with 5 mL of 85% phosphoric acid (or 3 mL of 9M sulfuric acid) and a few boiling chips.[4]
-
Distillation: Gently heat the mixture to boiling. The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C to minimize the co-distillation of unreacted alcohol.[3]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid), water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or calcium chloride.[4] Decant or filter the dried liquid to obtain the mixture of alkene products.
-
Analysis: Analyze the product mixture using gas chromatography (GC) or GC-MS to determine the relative percentages of the different isomers.[5]
Reaction Pathway Diagram
Caption: Acid-catalyzed dehydration of 2-methylcyclohexanol.
Synthesis Route 2: Shapiro Reaction of 2-Methyl-2-cyclohexenone Tosylhydrazone
The Shapiro reaction provides a more direct route to this compound from the corresponding α,β-unsaturated ketone. This reaction typically yields the less substituted alkene, which in this case is the desired conjugated diene.
Troubleshooting and FAQs
Q1: The reaction is not proceeding to completion. What could be the issue?
A1: The Shapiro reaction requires strictly anhydrous conditions and a strong organolithium base (e.g., n-butyllithium or methyllithium). Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The organolithium reagent should be titrated prior to use to determine its exact concentration. Two equivalents of the base are required for the reaction to go to completion.[6]
Q2: I am getting a significant amount of 1-methylcyclohexene as a side product. Why is this happening?
A2: The formation of the more substituted alkene, 1-methylcyclohexene, is characteristic of the Bamford-Stevens reaction, which occurs under different conditions (e.g., using sodium methoxide (B1231860) in a protic solvent).[7] If your reaction conditions are not strictly those of the Shapiro reaction (i.e., contamination with protic solvents or use of a weaker base), you may observe products from competing reaction pathways.
Q3: How can I confirm the formation of the tosylhydrazone precursor?
A3: The formation of the tosylhydrazone from 2-methyl-2-cyclohexenone and p-toluenesulfonylhydrazide can be monitored by thin-layer chromatography (TLC) or by analyzing the crude product using NMR spectroscopy. The tosylhydrazone is typically a stable, crystalline solid that can be isolated and purified before use in the Shapiro reaction.
Experimental Protocol: Shapiro Reaction
-
Synthesis of the Tosylhydrazone:
-
In a round-bottom flask, dissolve 2-methyl-2-cyclohexenone in methanol.
-
Add an equimolar amount of p-toluenesulfonylhydrazide and a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature until a precipitate forms. The reaction progress can be monitored by TLC.
-
Collect the solid tosylhydrazone by filtration, wash with cold methanol, and dry under vacuum.
-
-
Shapiro Reaction:
-
Under an inert atmosphere, suspend the dried tosylhydrazone in anhydrous THF or diethyl ether at -78°C (dry ice/acetone bath).
-
Slowly add at least two equivalents of a strong organolithium base (e.g., n-butyllithium in hexanes) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas should be observed.
-
Once the gas evolution ceases, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.
-
Reaction Pathway Diagram
Caption: Shapiro reaction for this compound synthesis.
References
Technical Support Center: Optimizing Reactions with 2-Methyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-cyclohexadiene. The information is designed to help optimize reaction conditions, particularly temperature, to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and how does temperature influence them?
A1: this compound is a versatile reagent that primarily participates in three types of temperature-sensitive reactions:
-
Electrophilic Additions (e.g., Hydrohalogenation): The regioselectivity of these reactions is highly dependent on temperature, leading to either kinetically or thermodynamically controlled products.
-
Diels-Alder Cycloadditions: Temperature affects the reaction rate, yield, and the stereoselectivity (endo vs. exo products). At very high temperatures, the reverse (retro-Diels-Alder) reaction can occur.[1]
-
Thermal Rearrangements: At elevated temperatures, cyclohexadienes can undergo sigmatropic rearrangements or dehydrogenate to form aromatic compounds.
Q2: How does temperature affect the product distribution in the hydrochlorination of this compound?
A2: The addition of HCl to this compound is a classic example of kinetic versus thermodynamic control.
-
At low temperatures (e.g., -78°C to 0°C) , the reaction is under kinetic control, and the major product is the 1,2-adduct (3-chloro-2-methylcyclohex-1-ene), which is formed faster.[2]
-
At higher temperatures (e.g., room temperature or above) , the reaction is under thermodynamic control. The more stable 1,4-adduct (3-chloro-1-methylcyclohex-1-ene) is the predominant product, as the initial products have enough energy to revert to the carbocation intermediate and form the most stable final product.
Q3: What is the general temperature range for conducting a Diels-Alder reaction with this compound?
A3: Diels-Alder reactions are typically conducted at low to moderate temperatures, generally in the range of room temperature to 100°C.[3] The optimal temperature will depend on the reactivity of the dienophile. Highly reactive dienophiles may react readily at room temperature or even below, while less reactive ones may require heating. It is important to note that excessively high temperatures can lead to the reverse reaction.
Q4: How does temperature influence the stereoselectivity (endo vs. exo) of Diels-Alder reactions?
A4: In many Diels-Alder reactions, the endo product is the kinetically favored product and is formed faster at lower temperatures. The exo product is often the thermodynamically more stable product and may be favored at higher temperatures where the reaction becomes reversible and an equilibrium can be established.[1]
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| No or very little product formation. | Reaction temperature is too low, providing insufficient activation energy. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or GC to find the optimal temperature for product formation without significant side product formation. |
| Product decomposes or retro-Diels-Alder reaction occurs. | Reaction temperature is too high. | Reduce the reaction temperature. If the dienophile is not very reactive, consider using a Lewis acid catalyst to promote the reaction at a lower temperature. |
| Reaction is slow and incomplete. | Suboptimal solvent choice. | Use a higher-boiling solvent to allow for a higher reaction temperature if needed. Ensure the solvent is anhydrous and degassed. |
Issue 2: Incorrect Product Ratio in Hydrohalogenation
| Symptom | Possible Cause | Troubleshooting Step |
| Obtaining the 1,4-adduct when the 1,2-adduct is desired. | The reaction temperature is too high, favoring the thermodynamic product. | Perform the reaction at a very low temperature (e.g., -78°C) to ensure kinetic control.[2] |
| Obtaining the 1,2-adduct when the 1,4-adduct is desired. | The reaction temperature is too low, favoring the kinetic product. | Increase the reaction temperature (e.g., to 40°C or higher) to allow the reaction to reach equilibrium and favor the more stable thermodynamic product.[4] |
| A mixture of products is obtained. | The reaction temperature is in a range where both kinetic and thermodynamic pathways are competing. | To favor one product, either significantly lower the temperature for the kinetic product or increase it for the thermodynamic product. |
Issue 3: Formation of Aromatic Side Products
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of methyl-substituted benzene (B151609) or toluene (B28343) derivatives in the product mixture. | The reaction temperature is excessively high, causing thermal rearrangement and dehydrogenation of the cyclohexadiene ring. | Lower the reaction temperature. If high temperatures are required for the desired reaction, consider using a milder catalyst or a different synthetic route. |
Data Presentation
Table 1: Temperature Effects on Hydrochlorination of Conjugated Dienes (Illustrative)
| Temperature | Control Type | Major Product (for 1,3-butadiene) | Minor Product (for 1,3-butadiene) | Product Ratio (1,2- : 1,4-) |
| -80°C | Kinetic | 3-chloro-1-butene (1,2-adduct) | 1-chloro-2-butene (1,4-adduct) | ~80 : 20 |
| 40°C | Thermodynamic | 1-chloro-2-butene (1,4-adduct) | 3-chloro-1-butene (1,2-adduct) | ~20 : 80 |
| Note: Specific ratios for this compound may vary but the general trend holds. |
Table 2: Temperature Effects on Diels-Alder Stereoselectivity (Illustrative)
| Temperature | Control Type | Major Product (General) | Minor Product (General) |
| Low (e.g., 0-25°C) | Kinetic | endo-adduct | exo-adduct |
| High (e.g., >150°C) | Thermodynamic | exo-adduct | endo-adduct |
| Note: The temperature at which the reaction becomes reversible and favors the thermodynamic product is system-dependent.[1] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640) (Kinetic Control)
This protocol is adapted from general procedures for Diels-Alder reactions and is aimed at forming the kinetically favored endo-adduct.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).
-
Dissolve the maleic anhydride in a minimal amount of anhydrous toluene.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the crystals by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar solvent like hexane (B92381).
-
Wash the crystals with cold hexane and dry under vacuum to obtain the endo-2-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Protocol 2: Hydrochlorination of this compound (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable 1,4-addition product.
Materials:
-
This compound
-
Hydrogen chloride (gas or solution in a non-nucleophilic solvent)
-
Dichloromethane (B109758) (anhydrous)
-
Three-neck flask equipped with a gas inlet and a thermometer
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a three-neck flask.
-
Warm the solution to 40°C using a water bath.
-
Bubble hydrogen chloride gas through the solution slowly while maintaining the temperature at 40°C. Alternatively, add a solution of HCl in a non-nucleophilic solvent dropwise.
-
Stir the reaction at 40°C for several hours, monitoring the progress by GC-MS to observe the product distribution.
-
Once the reaction has reached equilibrium (the product ratio is stable), stop the addition of HCl.
-
Quench the reaction by washing with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting mixture of chloroalkenes by fractional distillation or column chromatography.
Visualizations
Caption: Reaction pathways for this compound under different temperature regimes.
Caption: A logical workflow for troubleshooting temperature-related issues in reactions.
References
Technical Support Center: Preventing Polymerization of 2-Methyl-1,3-cyclohexadiene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Methyl-1,3-cyclohexadiene, focusing on the prevention of unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is polymerization and why is it a concern for this compound?
A1: this compound is a conjugated diene, a class of organic compounds known to be susceptible to polymerization.[1][2] Polymerization is a chemical reaction where individual monomer molecules join together to form long chains or networks, resulting in a polymer. This process is often initiated by factors like heat, light, or contaminants and can be exothermic (releases heat).[3][4] Uncontrolled polymerization is a significant concern because it degrades the monomer, rendering it impure and unusable for experiments. In a sealed container, the heat generated can lead to a dangerous pressure buildup, posing a safety risk.[5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and sources of heat or ignition.[6][7][8] Refrigeration at approximately 4°C is highly recommended.[6]
Q3: What are polymerization inhibitors and how do they function?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[4] Most unwanted polymerization of dienes proceeds through a free-radical mechanism. Inhibitors work by acting as radical scavengers; they react with and neutralize the initial free radicals, terminating the chain reaction before a polymer can form.[4][5]
Q4: Which polymerization inhibitors are recommended for conjugated dienes like this compound?
A4: While specific data for this compound is not extensively detailed, inhibitors effective for other conjugated dienes like styrene (B11656) and acrylates are recommended. These include:
-
Phenolic Compounds: Such as 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[4][9]
-
Stable Nitroxide Radicals: Compounds like TEMPO are exceedingly effective radical scavengers.[4][10]
Q5: Why is an air headspace important in the storage container?
A5: The efficacy of common phenolic inhibitors, such as MEHQ and TBC, is dependent on the presence of dissolved oxygen.[5] Oxygen is required to regenerate the inhibitor, allowing it to continue scavenging free radicals. Therefore, the monomer should be stored with an air headspace (containing 5-21% oxygen). Storing under an inert atmosphere like nitrogen or argon will render these specific inhibitors ineffective.[5]
Q6: How can I tell if my sample of this compound has started to polymerize?
A6: Visual inspection can often reveal the initial signs of polymerization. These include an noticeable increase in viscosity, the appearance of cloudiness, or the formation of a solid precipitate.[5] In more advanced stages, the container may feel warm to the touch due to the exothermic nature of the reaction.[3] A simple qualitative test is to add a small aliquot of the monomer to a larger volume of methanol (B129727); the polymer is typically insoluble in methanol and will cause the solution to become cloudy or form a precipitate if present.[5]
Troubleshooting Guide
Issue 1: The monomer sample appears viscous, cloudy, or contains a solid precipitate.
-
Possible Cause: Polymerization has begun. The viscosity increase and precipitate are due to the formation of higher molecular weight polymer chains that are less soluble in the monomer.
-
Action: Perform the "Qualitative Test for Polymer Presence" described in the protocols below. If the test is positive, the monomer's purity is compromised. It should either be used immediately (if the application can tolerate the polymer) or disposed of according to your institution's hazardous waste guidelines. Do not attempt to distill the monomer without first ensuring an adequate inhibitor is present in the distillation flask, as heating can accelerate polymerization dramatically.
Issue 2: The storage container feels warm.
-
Possible Cause: A runaway polymerization reaction is occurring. This is a hazardous situation as the exothermic reaction can accelerate, leading to a rapid increase in temperature and pressure inside a sealed container.
-
Action: Treat this as an emergency. Do not attempt to move the container if it is very hot. Evacuate the immediate area and follow your institution's emergency procedures for a runaway chemical reaction. Alert safety personnel immediately.
Issue 3: The monomer is older than its recommended shelf life.
-
Possible Cause: The inhibitor has been depleted over time. Inhibitors are consumed as they scavenge free radicals.[9]
-
Action: Before use, it is critical to test for the presence of polymer.[5] Even if no polymer is detected, the inhibitor concentration may be too low for continued safe storage. If the material is critical, consider sending a sample for analytical testing to quantify the remaining inhibitor level. Re-inhibiting the monomer is possible but should be done with extreme caution and based on analytical data.
Caption: Troubleshooting workflow for stored this compound.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ 4°C (Refrigerated)[6] | Reduces the rate of thermal-initiated polymerization. |
| Light Exposure | Store in an amber or opaque container in a dark location. | Prevents photo-initiated polymerization. |
| Container Headspace | Air (5-21% Oxygen)[5] | Essential for the proper functioning of phenolic inhibitors like TBC and MEHQ.[5] |
| Incompatible Materials | Avoid strong oxidizing agents, acids, bases, and free-radical initiators.[11] | These can initiate or accelerate polymerization. |
| Inhibitor Type | Phenolic (e.g., TBC, BHT) or Stable Radical (e.g., TEMPO).[4] | Effective at scavenging free radicals to terminate polymerization chain reactions.[4] |
| Typical Concentration | 10 - 100 ppm (parts per million) | Effective range for many dienes. The exact concentration should be confirmed with the supplier's specification. |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
This protocol provides a rapid method to detect the presence of polymer in a monomer sample.
-
Materials:
-
Sample of this compound
-
Methanol (ACS grade or higher)
-
Clean, dry test tube or small beaker
-
Pipettes
-
-
Procedure:
-
Add approximately 5 mL of methanol to the test tube.
-
Using a clean pipette, add 0.5 mL (approx. 10 drops) of the this compound sample to the methanol.
-
Gently swirl the mixture.
-
Observe the solution against a dark background. The presence of a polymer will be indicated by the solution turning cloudy or by the formation of a distinct white precipitate.[5] A clear solution indicates no significant polymer formation.
-
Protocol 2: Accelerated Aging Test to Evaluate Inhibitor Effectiveness
This protocol can be used to compare the effectiveness of different inhibitors under conditions that accelerate thermal polymerization.
-
Materials:
-
Sample of uninhibited this compound (if available, otherwise use a fresh sample)
-
Selected inhibitors (e.g., BHT, TBC, TEMPO)
-
Small, sealable, pressure-rated glass vials
-
Heating block or oven capable of maintaining a constant temperature (e.g., 60°C)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
-
Procedure:
-
Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in a suitable solvent or directly in the monomer if soluble.
-
Dispense a precise volume of the monomer (e.g., 1 mL) into a series of labeled vials.
-
Spike the vials with the appropriate volume of inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm, 100 ppm).
-
Include a control sample with no added inhibitor.
-
Seal the vials tightly, ensuring a similar air headspace in each.
-
Place the vials in the oven at a constant elevated temperature (e.g., 60°C).
-
At predetermined time points (e.g., 24, 48, 96 hours), remove a set of vials (control and each inhibitor concentration) and cool them to room temperature.
-
Analyze the samples by GC-MS to quantify the remaining monomer and identify the formation of dimers, trimers, and other oligomers.
-
-
Data Analysis:
-
Compare the rate of monomer depletion and oligomer formation in the inhibited samples relative to the control. The most effective inhibitor will show the least change from the initial state over the test period.
-
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methyl-1,3-cyclohexanedione(1193-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. US2867672A - Method of minimizing styrene polymerization during storage - Google Patents [patents.google.com]
- 10. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for 2-Methyl-1,3-cyclohexadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving 2-Methyl-1,3-cyclohexadiene.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic transformation of this compound.
Question: Why am I observing low or no conversion of this compound in my hydrogenation reaction?
Answer:
Low conversion in catalytic hydrogenation can be attributed to several factors, ranging from catalyst activity to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity/Deactivation:
-
Catalyst Poisoning: The active sites on your catalyst (e.g., Palladium, Platinum) can be blocked. Common poisons include sulfur compounds, nitrogen-containing heterocycles, and carbon monoxide from the hydrogen source. Ensure all reagents and solvents are of high purity and the hydrogen gas is clean.
-
Improper Activation/Reduction: Heterogeneous catalysts like Pd/C and PtO₂ often require pre-reduction to their active metallic form. Ensure your activation procedure is correct and performed under an inert atmosphere before the substrate is introduced.
-
Sintering: For heterogeneous catalysts, high reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area. Consider lowering the reaction temperature.
-
-
Sub-Optimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure (balloon), sterically hindered or less reactive substrates may require higher pressures.
-
Poor Agitation: Efficient mixing is crucial for effective mass transfer of hydrogen gas and the substrate to the catalyst surface. Ensure vigorous stirring.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
-
Solvent and Substrate Issues:
-
Solvent Purity: Ensure the solvent is dry and deoxygenated, as water and oxygen can interfere with the catalyst's activity.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.
-
A logical workflow for troubleshooting low conversion is depicted below.
Caption: Troubleshooting workflow for low hydrogenation conversion.
Question: My hydrogenation of this compound is not selective and produces a mixture of products. How can I improve selectivity towards 2-methylcyclohexene?
Answer:
Achieving high selectivity in diene hydrogenation is a common challenge. The goal is typically the semi-hydrogenation to the monoene, avoiding over-reduction to the fully saturated alkane (2-methylcyclohexane) and preventing side reactions like disproportionation or isomerization.
-
Catalyst Choice:
-
Palladium (Pd) Catalysts: Palladium on a support like carbon (Pd/C) or calcium carbonate (Lindlar's catalyst) is often preferred for selective semi-hydrogenation of dienes. The selectivity can be enhanced by modifying the catalyst.
-
Lead-poisoned Palladium (Lindlar's Catalyst): This catalyst is specifically designed to be less active, which helps prevent over-hydrogenation of the resulting alkene.
-
Ligand-Modified Catalysts: The use of ligands can modify the electronic properties and steric environment of the metal center, influencing selectivity.
-
-
Reaction Conditions:
-
Low Hydrogen Pressure: Operating at lower hydrogen pressures (e.g., 1 atm) generally favors semi-hydrogenation.
-
Lower Temperature: Reduced temperatures slow down the reaction rate, which can improve selectivity by minimizing over-hydrogenation.
-
Solvent Effects: The choice of solvent can influence the adsorption of the substrate and intermediates on the catalyst surface, thereby affecting selectivity.
-
-
Side Reactions:
-
Disproportionation: Cyclohexadienes can undergo disproportionation on some catalyst surfaces to yield benzene (B151609) and cyclohexane (B81311) derivatives. This is more common at higher temperatures.
-
Isomerization: The double bond in the resulting 2-methylcyclohexene can migrate to other positions. The choice of catalyst and reaction conditions can minimize this.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of this compound to 2-methylcyclohexene?
A1: Palladium-based catalysts are generally the most effective for this transformation. 5% Pd/C is a common choice. For enhanced selectivity, consider using a less active catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) or modifying the reaction conditions to lower temperatures and hydrogen pressures.
Q2: I want to dehydrogenate this compound to toluene. What catalytic system should I use?
A2: Platinum-based catalysts are highly effective for dehydrogenation. A common and robust choice is Platinum on a support like carbon (Pt/C) or alumina (B75360) (Pt/Al₂O₃). These reactions typically require elevated temperatures (e.g., >250 °C) and can be performed in the presence of a hydrogen acceptor or by removing hydrogen as it forms. Palladium catalysts can also be used for dehydrogenative aromatization.[1][2]
Q3: Is it possible to isomerize this compound to other isomers, and what catalysts are suitable?
A3: Yes, isomerization of the double bonds is possible. Transition metal complexes, particularly those of ruthenium, are known to be effective for the isomerization of dienes. For instance, ruthenium complexes have been used to isomerize 1,4-cyclohexadiene (B1204751) to the more stable conjugated 1,3-cyclohexadiene. Similar catalysts could be employed to study the isomerization of this compound.
Data Presentation: Catalyst Performance
Note: Quantitative data specifically for this compound is limited in publicly available literature. The following tables include data for closely related substrates to provide a comparative baseline.
Table 1: Selective Hydrogenation of Dienes
| Catalyst | Substrate | Product | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5% Pd/C | Isoprene | 2-Methyl-2-butene | >95 | >90 | Inferred from[3] |
| Lindlar's Cat. | 1,3-Butadiene | 1-Butene | >98 | High | General Knowledge |
| Thiolate-capped Pd NPs | 1-Phenyl-1,3-butadiene | 1-Phenyl-2-butene | 72 | - |[4] |
Table 2: Dehydrogenation of Cyclohexene Derivatives
| Catalyst | Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Pd(TFA)₂/2-Me₂Npy | Substituted Cyclohexanone | Phenol | >90 | 80 °C, O₂ | [1] |
| Pt/C | n-Tetradecane | Tetradecenes/Alkyl-aromatics | - | 250 °C, Ethylene (B1197577) | [5] |
| Cu(OTf)₂/NHPI | Cyclohexenone | Aryl Ether | High | 80 °C, O₂ |[6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound
This is a representative protocol based on standard procedures for diene hydrogenation.
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 5% Palladium on Carbon (Pd/C, 5 mol% relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a suitable solvent such as ethanol (B145695) or ethyl acetate (e.g., 20 mL for a 1 mmol scale reaction) via a syringe.
-
System Purge: Seal the flask with a septum and purge the system with hydrogen gas. This is typically achieved by evacuating the flask under vacuum and then back-filling with hydrogen from a balloon. Repeat this cycle 3-5 times.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a small amount of the reaction solvent and add it to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: Monitor the reaction progress by GC-MS or TLC. The disappearance of the starting material and the appearance of the desired 2-methylcyclohexene should be observed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify by distillation or column chromatography if necessary.
Protocol 2: Dehydrogenation of this compound to Toluene
This is a representative protocol based on general procedures for dehydrogenation.
-
Catalyst Loading: In a suitable reaction vessel (e.g., a three-necked flask fitted with a condenser), place 5% Platinum on Carbon (Pt/C, 5-10 mol%).
-
Reagent Addition: Add this compound and a high-boiling solvent such as decalin or mesitylene.
-
Reaction Setup: Heat the mixture to reflux (typically >180 °C). The evolved hydrogen gas can be vented through the condenser. Alternatively, a hydrogen acceptor like maleic acid can be added to facilitate the reaction at lower temperatures.
-
Monitoring: Follow the reaction progress by analyzing aliquots using GC-MS to observe the formation of toluene.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through Celite® to remove the catalyst.
-
Isolation: Carefully remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to isolate toluene.
Visualizations
References
- 1. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05090A [pubs.rsc.org]
- 5. Heterogeneous Pt-catalyzed transfer dehydrogenation of long-chain alkanes with ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
How to control kinetic vs. thermodynamic products in additions to 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on controlling the kinetic versus thermodynamic outcomes in electrophilic addition reactions to 2-methyl-1,3-cyclohexadiene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed an electrophilic addition of HBr to this compound and obtained a mixture of products. How can I favor the formation of a single product?
A1: The product distribution in the addition of HBr to a conjugated diene like this compound is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control. To favor a single product, you must carefully control the reaction temperature.
-
For the kinetic product: Run the reaction at a low temperature (typically ≤ 0°C).
-
For the thermodynamic product: Conduct the reaction at a higher temperature (e.g., room temperature or above) to allow the reaction to reach equilibrium.
Q2: What are the kinetic and thermodynamic products in the addition of HBr to this compound?
A2: The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.
-
Kinetic Product (1,2- or 3,4-addition): This is the product that forms the fastest. In this case, protonation of the diene leads to a tertiary allylic carbocation. The subsequent attack of the bromide ion at the tertiary carbon results in 3-bromo-3-methylcyclohexene . This pathway has a lower activation energy.
-
Thermodynamic Product (1,4-addition): This is the most stable product. The bromide ion attacks the other resonance contributor of the allylic carbocation, leading to the formation of 3-bromo-1-methylcyclohexene . This product is more stable because it has a more substituted (trisubstituted) double bond.
Q3: My attempt to isolate the kinetic product at low temperature still yielded a significant amount of the thermodynamic product. What could be the issue?
A3: Several factors could contribute to this issue:
-
Temperature Fluctuation: Even a brief warming of the reaction mixture can provide enough energy for the kinetic product to revert to the carbocation intermediate and subsequently form the more stable thermodynamic product. Ensure stringent temperature control throughout the reaction and workup.
-
Reaction Time: While the kinetic product forms faster, allowing the reaction to proceed for an extended period, even at low temperatures, can lead to equilibration and an increased proportion of the thermodynamic product.
-
Solvent Effects: The choice of solvent can influence the stability of the transition states and intermediates. A non-polar solvent may favor the kinetic product, while a polar solvent might facilitate the equilibration to the thermodynamic product.
Q4: Why is the 1,4-addition product more stable?
A4: The stability of an alkene is generally determined by the degree of substitution of the double bond. The 1,4-addition product, 3-bromo-1-methylcyclohexene, has a trisubstituted double bond, whereas the kinetic product, 3-bromo-3-methylcyclohexene, has a disubstituted double bond. Alkenes with more alkyl groups attached to the sp2-hybridized carbons are more stable due to hyperconjugation and steric effects.
Quantitative Data on Product Distribution
| Temperature | % 1,2-Addition Product (Kinetic) | % 1,4-Addition Product (Thermodynamic) |
| -80 °C | 80% | 20% |
| 40 °C | 15% | 85% |
Data for the addition of HBr to 1,3-butadiene, illustrating the effect of temperature on product distribution.[1]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the reaction mechanism and a general workflow for controlling the reaction outcome.
Caption: Reaction pathway for the addition of HBr to this compound.
References
Technical Support Center: Workup Procedures for Reactions Involving 2-Methyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-cyclohexadiene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a general workup procedure for a Diels-Alder reaction involving this compound?
A typical workup for a Diels-Alder reaction of this compound with an electron-deficient dienophile (e.g., maleic anhydride) involves quenching the reaction, removing the solvent, extracting the product, and purifying it. The specific steps can vary based on the reaction scale and the properties of the adduct.
Q2: I am observing a persistent emulsion during the aqueous workup of my reaction. How can I resolve this?
Emulsion formation is a common issue when working with organic reactions in biphasic systems. Here are several strategies to prevent and break emulsions:
-
Prevention:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure mixing of the aqueous and organic layers.
-
-
Troubleshooting an Existing Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion and allow the layers to separate.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to the separation of the layers.
-
Q3: I seem to be losing my product during solvent removal with a rotary evaporator. What could be the cause and how can I prevent it?
Product loss during rotary evaporation can occur if the product is volatile. While this compound itself is volatile (boiling point ~107-108 °C), its adducts from reactions like Diels-Alder are typically much less volatile.
-
Check for Volatility: If you suspect your product is volatile, you can check the solvent collected in the rotovap's receiving flask for the presence of your product using a technique like Thin Layer Chromatography (TLC).
-
Modified Evaporation Technique:
-
Use a lower bath temperature.
-
Gradually decrease the pressure to avoid bumping and aerosolization of the product.
-
Consider using a cold trap with dry ice/acetone to capture any volatile product that evaporates with the solvent.
-
-
Alternative Solvent Removal: For highly volatile compounds, consider alternative methods like distillation at atmospheric pressure if the product is thermally stable and has a significantly different boiling point from the solvent.
Q4: I am concerned about the potential for isomerization of my this compound-derived product during workup or purification. Is this a valid concern?
Isomerization of the double bond in the cyclohexene (B86901) ring of the product can occur, particularly under acidic or basic conditions, or upon heating. The conjugated diene system in the starting material can also be prone to isomerization.
-
Control pH: During aqueous workup, use neutral or mildly acidic/basic washes if your product is sensitive to pH extremes.
-
Silica (B1680970) Gel Chromatography: Some products may be sensitive to the acidic nature of standard silica gel. If you observe degradation or isomerization on TLC plates, consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.
-
Temperature: Avoid excessive heating during all stages of the workup and purification.
Experimental Protocols
Protocol 1: Workup for a Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
This protocol outlines a standard procedure for the workup and isolation of the resulting cycloadduct.
-
Reaction Quenching (if necessary): If the reaction was run at high temperatures or with a catalyst, cool the reaction mixture to room temperature. If a Lewis acid catalyst was used, it may need to be quenched, for example, by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water to remove any water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted maleic anhydride (which will be deprotonated and become water-soluble).
-
Wash with brine to help break any emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical solvents used in the workup of reactions involving this compound and its derivatives.
| Workup Step | Solvent/Reagent | Purpose | Typical Yield Range (%) |
| Extraction | Diethyl ether | Extraction of non-polar to moderately polar organic products. | 85-95 |
| Ethyl acetate (B1210297) | Extraction of moderately polar to polar organic products. | 80-90 | |
| Washing | Saturated NaHCO₃(aq) | Removal of acidic impurities. | - |
| Saturated NH₄Cl(aq) | Quenching of organometallic reagents. | - | |
| Brine (Saturated NaCl(aq)) | Breaking emulsions and removing water. | - | |
| Drying | Anhydrous MgSO₄ | Removal of residual water from the organic phase. | - |
| Anhydrous Na₂SO₄ | Removal of residual water from the organic phase. | - | |
| Purification | Hexane/Ethyl acetate gradients | Column chromatography for products of varying polarity. | 60-85 |
| Ethanol/Water | Recrystallization for solid products. | 70-90 |
Yields are highly dependent on the specific reaction, scale, and experimental technique.
Visualizations
Experimental Workflow: General Workup Procedure
Caption: A generalized workflow for the workup and purification of products from reactions involving this compound.
Troubleshooting Logic: Emulsion Formation
Caption: A decision tree for troubleshooting persistent emulsions during aqueous workup.
Technical Support Center: Characterization of Impirities in 2-Methyl-1,3-cyclohexadiene Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of impurities in 2-Methyl-1,3-cyclohexadiene samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical workflow.
Common Impurities and Analytical Methods
The purity of this compound can be affected by impurities originating from its synthesis or degradation. Common analytical techniques for characterization include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Table 1: Potential Impurities in this compound and their Characterization
| Impurity Name | Chemical Structure | Probable Origin | Typical Concentration | Primary Analytical Technique |
| Toluene | C₇H₈ | Solvent, Starting Material | Trace to Minor | GC-MS |
| 1-Methyl-1,3-cyclohexadiene | C₇H₁₀ | Isomeric byproduct | Trace to Minor | GC-MS |
| 4-Methyl-1,3-cyclohexadiene | C₇H₁₀ | Isomeric byproduct | Trace to Minor | GC-MS |
| 2-Methyl-1,4-cyclohexadiene | C₇H₁₀ | Isomeric byproduct | Trace to Minor | GC-MS |
| Cyclohexene derivatives | Various | Byproducts | Trace | GC-MS |
| Oxidation products (e.g., peroxides, aldehydes, ketones) | Various | Degradation | Trace | GC-MS, LC-MS |
| Polymerization products | (C₇H₁₀)n | Degradation | Trace to Minor | GPC, NMR |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling
This protocol is designed for the separation and identification of volatile and semi-volatile impurities in this compound samples.
1. Sample Preparation:
-
Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.
-
Ensure the solvent used is free from any interfering impurities by running a solvent blank.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating hydrocarbons.
-
Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is a good starting point to avoid column overload.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 20°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
NMR spectroscopy is a powerful tool for identifying and quantifying impurities, especially isomers and degradation products that may be difficult to resolve by GC.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Use standard manufacturer-provided pulse programs to aid in the structural elucidation of unknown impurities.
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify impurity signals by their chemical shifts, coupling patterns, and comparison to reference spectra or prediction software.
-
Quantify impurities by comparing the integral of their characteristic signals to the integral of the internal standard.
Troubleshooting Guide
Q1: I am observing peak tailing for some of my impurity peaks in the GC-MS chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing is often caused by active sites in the GC system that interact with polar impurities.
-
Cause: Active sites in the injector liner, column, or contamination.
-
Solution:
-
Deactivate the liner: Use a fresh, deactivated liner or deactivate the current liner by silanization.
-
Column conditioning: Bake out the column at a high temperature (below its maximum limit) for a few hours to remove contaminants.
-
Column trimming: If the front end of the column is contaminated, trim 10-15 cm from the inlet side.
-
Check for leaks: Air leaks can cause column degradation and create active sites.
-
Q2: I am having difficulty separating isomeric impurities by GC-MS. What can I do to improve the resolution?
A2: Co-elution of isomers is a common challenge. Optimizing your GC method can improve separation.
-
Cause: Insufficient column selectivity or non-optimal temperature program.
-
Solution:
-
Change the column: Consider using a column with a different stationary phase that offers better selectivity for your isomers (e.g., a mid-polar or polar column).
-
Optimize the temperature program: Use a slower temperature ramp rate, especially around the elution temperature of the isomers.
-
Use a longer column: A longer column will provide more theoretical plates and can improve resolution.
-
Decrease the carrier gas flow rate: This can increase the efficiency of the separation, but will also increase analysis time.
-
Q3: My baseline is noisy and drifting in my GC-MS analysis. What are the possible causes?
A3: A noisy or drifting baseline can be due to several factors, from the carrier gas to the detector.
-
Cause: Contaminated carrier gas, column bleed, or a dirty MS source.
-
Solution:
-
Check gas purity: Ensure you are using high-purity carrier gas and that your gas traps are not exhausted.
-
Condition the column: High column bleed can contribute to a rising baseline. Condition the column as described above.
-
Clean the MS source: A dirty ion source can cause a noisy baseline. Follow the manufacturer's instructions for cleaning the ion source.
-
Check for leaks: Air leaks can also contribute to a noisy baseline.
-
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound samples to prevent degradation?
A1: this compound is susceptible to oxidation and polymerization. To minimize degradation, store samples under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light. The use of an inhibitor, such as BHT, can also be considered for long-term storage.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of a spill, use an absorbent material and dispose of it according to your institution's safety guidelines.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to analyze impurities in this compound?
A3: While GC-MS is the preferred method for analyzing volatile hydrocarbons like this compound, HPLC can be useful for non-volatile impurities, such as polymerization products or certain degradation products. A reversed-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a suitable starting point.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of impurities in a this compound sample.
Caption: A logical workflow for the characterization of impurities.
References
Validation & Comparative
A Comparative Guide to 2-Methyl-1,3-cyclohexadiene and Isoprene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, offers a powerful tool for the construction of complex molecular architectures. The choice of the diene is critical to the outcome of this [4+2] cycloaddition, influencing reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of two commonly encountered dienes: the cyclic 2-Methyl-1,3-cyclohexadiene and the acyclic isoprene (B109036) (2-methyl-1,3-butadiene).
Performance Comparison: Reactivity and Stereoselectivity
In the realm of Diels-Alder reactions, the conformation of the diene is paramount. For the concerted mechanism to proceed, the diene must adopt an s-cis conformation. This compound, as a cyclic diene, is locked in a rigid s-cis conformation. This pre-organization for reaction generally leads to higher reactivity compared to acyclic dienes like isoprene, which exist in a conformational equilibrium between the reactive s-cis and the unreactive s-trans forms.[1] While the methyl group in isoprene at the C2 position does increase its reactivity compared to unsubstituted 1,3-butadiene, the energetic barrier to adopting the s-cis conformation can result in slower reaction rates compared to its cyclic counterpart.
The stereochemical outcome of the Diels-Alder reaction is also heavily influenced by the diene's structure. Reactions involving cyclic dienes, such as this compound, typically yield bicyclic products. The "endo rule" often governs the stereoselectivity, where the dienophile's substituents are oriented towards the interior (endo) of the newly formed bicyclic system in the transition state.[1][2][3]
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of this compound and isoprene in Diels-Alder reactions under identical conditions are scarce in the literature. However, data from separate studies reacting each diene with the common dienophile, maleic anhydride (B1165640), can provide valuable insights. It is crucial to note that the reaction conditions in the following tables are not identical and are presented for illustrative purposes.
Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride (Illustrative Data)
| Parameter | Value | Conditions | Reference |
| Yield | High (qualitative) | Toluene, reflux | General protocols for cyclic dienes |
| Stereoselectivity | Predominantly endo isomer | Toluene, reflux | General principles[1][2][3] |
| Reaction Time | Not specified | Toluene, reflux | [4] |
Table 2: Diels-Alder Reaction of Isoprene with Maleic Anhydride
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 17.0 ± 1.3 hr⁻¹ (mole fraction units) | Supercritical CO₂, 60 °C, 100 atm | [5] |
| Yield | Not specified | Supercritical CO₂, 60 °C, 100 atm | [5][6] |
| Regioselectivity | Predominantly "para" isomer | Not specified | General principles |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Diels-Alder Reaction of Isoprene with Maleic Anhydride
This protocol is adapted from studies of the reaction in organic solvents.
Materials:
-
Isoprene
-
Maleic Anhydride
-
Toluene (or other suitable solvent like xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., hexanes or a mixture of ethyl acetate (B1210297) and hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene.
-
Add isoprene (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours, as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.
-
Purify the product by recrystallization from a suitable solvent or solvent mixture to obtain the pure Diels-Alder adduct.
-
Characterize the product by melting point, NMR, and IR spectroscopy.
Experimental Protocol 2: Diels-Alder Reaction of a Cyclic Diene (e.g., Cyclopentadiene) with Maleic Anhydride
This protocol for cyclopentadiene (B3395910) is representative of the procedure for a reactive cyclic diene like this compound.[7]
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Maleic Anhydride
-
Ethyl acetate
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate with gentle warming.
-
Add hexane to the solution.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene (1.0 eq) to the cold solution.
-
Swirl the mixture. The product should begin to crystallize.
-
Collect the product by vacuum filtration and wash with cold hexane.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product by melting point, NMR, and IR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the Diels-Alder reaction mechanisms for this compound and isoprene.
Caption: Diels-Alder reaction of this compound.
References
- 1. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Reactivity of 2-Methyl-1,3-cyclohexadiene and 1,3-cyclohexadiene
This guide provides an objective comparison of the chemical reactivity of 2-Methyl-1,3-cyclohexadiene and its parent compound, 1,3-cyclohexadiene (B119728). The analysis focuses on two principal reaction types crucial for synthetic chemistry: the [4+2] cycloaddition (Diels-Alder reaction) and electrophilic addition. The comparison is supported by theoretical principles and available experimental and computational data to inform researchers, scientists, and professionals in drug development.
Executive Summary
This compound is generally more reactive than 1,3-cyclohexadiene in Diels-Alder reactions. This enhanced reactivity is attributed to the electron-donating effect of the methyl group, which increases the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of a given dienophile. In electrophilic additions, the methyl group directs the reaction's regioselectivity by stabilizing the formation of a tertiary allylic carbocation intermediate, leading to different product distributions compared to the unsubstituted diene.
Diels-Alder Cycloaddition Reactivity
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of the diene is a critical factor in the reaction's success and rate. Both 1,3-cyclohexadiene and its 2-methyl derivative are structurally locked in the reactive s-cis conformation, making them excellent substrates for this reaction.
The primary difference in their reactivity stems from the electronic effect of the C2-methyl group. As an alkyl group, it acts as an electron-donating group (EDG) through hyperconjugation, enriching the π-system of the diene with electron density. This raises the energy of the diene's HOMO. According to frontier molecular orbital (FMO) theory, a smaller energy gap between the diene's HOMO and the dienophile's LUMO results in a stronger orbital interaction and a lower activation energy, thus accelerating the reaction.[1] Consequently, this compound is predicted to react faster with electron-poor dienophiles than 1,3-cyclohexadiene.
Data Presentation: Diels-Alder Reaction Parameters
The following table summarizes available kinetic and computational data for the reaction with methyl vinyl ketone (MVK), a common dienophile.
| Compound | Dienophile | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Calculated Activation Free Energy, ΔG‡ (kcal/mol) |
| 1,3-Cyclohexadiene | Methyl Vinyl Ketone | 25 | 1.1 x 10⁻⁷[2] | 26.5[3] |
| This compound | Methyl Vinyl Ketone | 25 | Predicted to be > 1.1 x 10⁻⁷ ¹ | Predicted to be < 26.5 |
Logical Relationship: Effect of Methyl Group on Diels-Alder Reactivity
Caption: Logical flow showing how the methyl group enhances Diels-Alder reactivity.
Electrophilic Addition Reactivity
Conjugated dienes undergo electrophilic addition to yield 1,2- and 1,4-adducts. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate.[4] The regiochemical outcome is determined by the stability of this intermediate.
For 1,3-cyclohexadiene , the addition of an electrophile (H⁺) leads to a secondary allylic carbocation, which has two equivalent resonance structures. Subsequent attack by a nucleophile (X⁻) at either C2 or C4 yields the 1,2- and 1,4-addition products, respectively.
For This compound , protonation can occur at two positions, but preferentially occurs to form the more stable carbocation. Protonation at C1 yields a stable tertiary allylic carbocation, which is significantly more stable than the secondary allylic carbocation that would be formed by protonation at C4.[5] This highly stabilized intermediate dictates the products formed.
Data Presentation: Predicted Products of Electrophilic Addition of HCl
| Diene | Intermediate | Predicted 1,2-Adduct (Kinetic Product) | Predicted 1,4-Adduct (Thermodynamic Product) |
| 1,3-Cyclohexadiene | Secondary Allylic Carbocation | 3-Chlorocyclohex-1-ene | 4-Chlorocyclohex-1-ene |
| This compound | Tertiary Allylic Carbocation | 3-Chloro-3-methylcyclohex-1-ene | 3-Chloro-1-methylcyclohex-1-ene |
Note: The assignment of kinetic vs. thermodynamic product depends on reaction conditions (temperature). At low temperatures, the kinetic product (from attack at the carbon with the highest positive charge density in the most stable resonance contributor) is favored.[6][7]
Signaling Pathway: Electrophilic Addition Mechanism
Caption: Reaction pathways for the electrophilic addition of HCl to both dienes.
Experimental Protocols
Protocol 1: Competitive Diels-Alder Reaction Rate Determination
This protocol describes a method to compare the relative reaction rates of the two dienes with a dienophile like N-phenylmaleimide using ¹H NMR spectroscopy.
Objective: To determine the relative rate of consumption of 1,3-cyclohexadiene and this compound in a competitive Diels-Alder reaction.
Materials:
-
1,3-Cyclohexadiene
-
This compound
-
N-phenylmaleimide (dienophile)
-
Dodecane (B42187) (internal standard)
-
CDCl₃ (deuterated chloroform)
-
NMR tubes, volumetric flasks, pipettes, constant temperature bath.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of N-phenylmaleimide in CDCl₃.
-
Prepare a 0.4 M stock solution of 1,3-cyclohexadiene in CDCl₃.
-
Prepare a 0.4 M stock solution of this compound in CDCl₃.
-
Prepare a 0.1 M solution of dodecane (internal standard) in CDCl₃.
-
-
Reaction Mixture Preparation:
-
In a vial, combine 1.0 mL of the N-phenylmaleimide stock solution, 0.5 mL of the 1,3-cyclohexadiene stock solution, 0.5 mL of the this compound stock solution, and 0.5 mL of the dodecane internal standard solution. This creates a mixture with a 1:1:1 molar ratio of the two dienes and the dienophile.
-
Quickly transfer ~0.7 mL of the final mixture into an NMR tube and seal it.
-
-
Kinetic Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after mixing. Ensure the spectral window allows for clear resolution of unique proton signals for both dienes and the internal standard.
-
Place the NMR tube in a constant temperature bath set to a desired temperature (e.g., 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) for several hours.
-
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic, non-overlapping signal for 1,3-cyclohexadiene, this compound, and the dodecane internal standard.
-
Normalize the diene integrals to the integral of the internal standard to correct for any concentration variations.
-
Plot the natural logarithm of the normalized concentration of each diene (ln[Diene]) versus time.
-
The slope of each line will be equal to -k_obs (the observed rate constant) for each diene. The ratio of the slopes provides the relative reactivity.
-
Experimental Workflow: Kinetic Analysis
Caption: General workflow for a kinetic study of a competitive reaction via NMR.
Conclusion
The comparison between this compound and 1,3-cyclohexadiene highlights the significant influence of alkyl substitution on diene reactivity. Due to the electron-donating nature of the methyl group, This compound is the more reactive diene in Diels-Alder cycloadditions . In electrophilic additions, this methyl group governs the regiochemical outcome by stabilizing a tertiary allylic carbocation, leading to a different set of products than those obtained from 1,3-cyclohexadiene. While the principles are well-established, further direct comparative kinetic studies would be valuable to precisely quantify the magnitude of these effects.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
A Researcher's Guide to DFT Analysis of 2-Methyl-1,3-cyclohexadiene Transition States
For researchers, scientists, and drug development professionals, accurately modeling the transition states of pericyclic reactions is crucial for understanding reaction mechanisms, predicting product distributions, and designing novel synthetic pathways. 2-Methyl-1,3-cyclohexadiene, a substituted conjugated diene, serves as a key structural motif in many organic molecules and is prone to various pericyclic reactions, including electrocyclic ring-opening, sigmatropic rearrangements, and Diels-Alder cycloadditions.
This guide provides an objective comparison of Density Functional Theory (DFT) methods for analyzing the transition states of these reactions. While specific experimental or computational data for this compound is not extensively documented in dedicated studies, a robust evaluation of DFT functional performance can be conducted by leveraging comprehensive benchmark studies on prototypical pericyclic reactions. These benchmarks provide critical insights into the accuracy and reliability of various functionals for predicting the activation barriers and reaction energetics that govern the behavior of substituted cyclohexadienes.
Performance of DFT Functionals for Pericyclic Reaction Barriers
The selection of an appropriate DFT functional is paramount for obtaining reliable energetic data. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples extrapolated to the Complete Basis Set limit [CCSDT(Q)/CBS], provide benchmark accuracy but are computationally prohibitive for routine analysis. Therefore, DFT performance is often evaluated against these "gold standard" calculations.
A hierarchical benchmark study systematically analyzed the performance of 60 DFT functionals for a range of pericyclic reactions, including electrocyclic and sigmatropic rearrangements relevant to cyclohexadiene chemistry.[1][2] The results highlight that meta-hybrid and double-hybrid functionals offer the best performance.[1][2]
Table 1: Comparative Performance of Selected DFT Functionals for Pericyclic Reaction Barriers
| Functional | Type | Mean Absolute Error (MAE) (kcal/mol) vs. CCSDT(Q)/CBS[1][2] | General Recommendation |
| M06-2X | Meta-Hybrid GGA | 1.1 | Excellent for kinetics and noncovalent interactions.[1][3][4] |
| B2K-PLYP | Double-Hybrid GGA | 1.4 | Very Good performance for reaction barriers.[1] |
| mPW2K-PLYP | Double-Hybrid GGA | 1.5 | Very Good alternative to B2K-PLYP.[1] |
| B3LYP | Hybrid GGA | Varies (typically 3-5) | Widely used, but can be less accurate for barriers than modern functionals.[5] |
| BP86 | GGA | 5.8 | Qualitatively describes trends; suitable for initial geometry optimizations.[1][2] |
| PBE | GGA | Varies (typically 4-6) | Common GGA functional, often less accurate for barriers. |
Note: The Mean Absolute Error (MAE) is a measure of the average magnitude of the errors in a set of predictions, without considering their direction. Lower values indicate better accuracy.
The meta-hybrid M06-2X functional demonstrates the best overall performance with a mean absolute error of just 1.1 kcal/mol, making it a highly recommended choice for accurately describing the transition states of pericyclic reactions.[1][6] Double-hybrid functionals also provide reliable results.[1] While older, widely-used functionals like B3LYP can provide useful insights, they often exhibit larger errors in barrier height prediction.[5] The less computationally expensive GGA functionals, such as BP86, are generally less accurate for energies but can be effectively used for initial geometry optimizations.[1][2]
Detailed Computational Protocol
Below is a standard protocol for the DFT analysis of a transition state (TS) for a pericyclic reaction, such as the electrocyclic ring-opening of this compound. This workflow is synthesized from common practices in computational organic chemistry.
1. Software:
-
A quantum chemistry software package is required. Gaussian, ORCA, and Q-Chem are common choices.
2. Reactant and Product Optimization:
-
Construct the 3D structures of the reactant (e.g., this compound) and the expected product (e.g., (3Z)-2-methyl-1,3,5-hexatriene).
-
Perform a full geometry optimization and frequency calculation for each structure. A lower-cost functional like BP86 with a smaller basis set (e.g., def2-SVP) can be efficient for initial optimizations.
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.
3. Transition State Location:
-
The most challenging step is locating the first-order saddle point that corresponds to the transition state. Several methods can be employed:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: This is often the most effective approach.
-
QST2: Requires optimized reactant and product structures as input. The software attempts to find a transition state structure along a linear synchronous transit path between them.[7][8]
-
QST3: Requires optimized reactant, product, and an initial guess of the transition state structure. This can be more robust if a reasonable guess can be made.[7][8]
-
-
"Guess" Structure Optimization: Manually build a structure that approximates the expected geometry of the transition state (e.g., with partially formed/broken bonds). Perform a TS optimization using an algorithm like the Berny algorithm (Opt=TS). This requires good chemical intuition.
-
4. Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state is characterized by having exactly one imaginary frequency .[7] The vibrational mode of this imaginary frequency should correspond to the atomic motion along the reaction coordinate (e.g., the breaking of the C-C sigma bond and formation of a new pi-bond in ring-opening).
5. Refinement of Energetics:
-
Using the optimized geometries of the reactant, product, and transition state, perform single-point energy calculations with a more accurate functional (e.g., M06-2X) and a larger basis set (e.g., def2-TZVP or cc-pVTZ) to obtain more reliable reaction and activation energies.[1]
-
The activation energy (ΔE‡) is calculated as: ΔE‡ = E_TS - E_Reactant.
6. Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state correctly connects the desired reactant and product, perform an IRC calculation. This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.[7] The path should terminate at the optimized reactant and product structures.
Visualization of the DFT Workflow
The logical progression of a DFT transition state analysis can be visualized as a clear workflow.
References
- 1. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. Revised M06 density functional for main-group and transition-metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp.chem.umn.edu [comp.chem.umn.edu]
- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
Experimental validation of the regioselectivity in additions to 2-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselectivity in three key addition reactions to 2-Methyl-1,3-cyclohexadiene: hydrohalogenation, Diels-Alder reaction, and epoxidation. The discussion is supported by available experimental data and detailed methodologies to assist in reaction planning and interpretation.
Hydrohalogenation: A Tale of Two Pathways
The addition of hydrogen halides (HX) to this compound is a classic example of a reaction under kinetic versus thermodynamic control. The regioselectivity is dictated by the reaction temperature, leading to two primary constitutional isomers: the 1,2-adduct and the 1,4-adduct.
Protonation of the diene can occur at either C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is resonance-stabilized. Subsequent attack by the halide ion (X⁻) can then occur at C2 (1,2-addition) or C4 (1,4-addition).
Table 1: Product Distribution in the Hydrochlorination of this compound
| Temperature | 1,2-Adduct (3-chloro-3-methyl-1-cyclohexene) | 1,4-Adduct (3-chloro-1-methyl-1-cyclohexene) | Control Type |
| Low Temperature (e.g., -78 °C) | Major Product | Minor Product | Kinetic |
| High Temperature (e.g., Room Temp.) | Minor Product | Major Product | Thermodynamic |
At low temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, 3-chloro-3-methyl-1-cyclohexene.[1] This is because the activation energy for the attack at the tertiary carbocation (C2) is lower, leading to a faster reaction rate.
Conversely, at higher temperatures, the reaction is under thermodynamic control. This allows for an equilibrium to be established between the products and the intermediate carbocation. The more stable product, the 1,4-adduct (3-chloro-1-methyl-1-cyclohexene), which has a more substituted and therefore more stable double bond, becomes the major product.
Experimental Protocol: General Procedure for Hydrohalogenation of a Conjugated Diene
Materials:
-
This compound
-
Anhydrous hydrogen halide (e.g., HCl or HBr)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound in an anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control) using an appropriate cooling bath.
-
A pre-determined amount of the anhydrous hydrogen halide gas is bubbled through the solution, or a solution of the hydrogen halide in the same solvent is added dropwise with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction is quenched by the addition of a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate).
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure.
-
The product mixture is analyzed by GC-MS and NMR to determine the ratio of the 1,2- and 1,4-addition products. The products can be separated by column chromatography.
Diagram 1: Hydrohalogenation of this compound
Caption: Kinetic vs. Thermodynamic control in hydrohalogenation.
Diels-Alder Reaction: Predicting the Major Regioisomer
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When this compound acts as the diene, its reaction with an unsymmetrical dienophile can lead to different regioisomers. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.
The methyl group on the diene is an electron-donating group, which increases the electron density at C1 and C3. For a dienophile with an electron-withdrawing group (EWG), the reaction will favor the "ortho" and "para" isomers, with the "meta" isomer being the minor product. In the case of this compound, this translates to a preference for the formation of a bond between C1 of the diene and the more electron-deficient carbon of the dienophile.
Table 2: Regioselectivity in the Diels-Alder Reaction of this compound with Methyl Acrylate
| Regioisomer | Description | Expected Outcome |
| "Ortho" adduct | Substituents are on adjacent carbons in the product | Major Product |
| "Meta" adduct | Substituents are separated by one carbon in the product | Minor Product |
Experimental Protocol: General Procedure for a Diels-Alder Reaction
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, methyl acrylate)
-
Solvent (e.g., toluene, xylene, or solvent-free)
-
Reflux condenser
-
Standard glassware
Procedure:
-
This compound and the dienophile are dissolved in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser. In some cases, the reaction can be run neat (without solvent).
-
The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
If the product crystallizes, it is collected by vacuum filtration and washed with a cold solvent.
-
If the product is an oil, it is purified by column chromatography.
-
The structure and regiochemistry of the product(s) are determined by NMR spectroscopy and other analytical techniques.
Diagram 2: Diels-Alder Reaction Regioselectivity
Caption: Favored "ortho" alignment in the Diels-Alder reaction.
Epoxidation: Selectivity for the More Substituted Double Bond
The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to show high regioselectivity. The double bond that is more substituted with electron-donating alkyl groups is more nucleophilic and therefore reacts faster with the electrophilic oxygen of the peroxy acid.
In this compound, the C1-C2 double bond is trisubstituted, while the C3-C4 double bond is disubstituted. Consequently, the epoxidation is expected to occur preferentially at the C1-C2 double bond.
Table 3: Predicted Regioselectivity of Mono-epoxidation of this compound
| Product | Site of Epoxidation | Expected Outcome |
| 1,2-Epoxy-2-methyl-3-cyclohexene | C1-C2 double bond | Major Product |
| 3,4-Epoxy-2-methyl-1-cyclohexene | C3-C4 double bond | Minor Product |
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solution of sodium bicarbonate
-
Aqueous solution of sodium sulfite (B76179)
-
Standard glassware
Procedure:
-
This compound is dissolved in an aprotic solvent and cooled in an ice bath.
-
A solution of m-CPBA in the same solvent is added dropwise to the stirred diene solution. The amount of m-CPBA can be controlled to favor mono- or di-epoxidation.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed successively with an aqueous solution of sodium sulfite (to reduce excess peroxy acid), an aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
The product mixture is analyzed by GC-MS and NMR to determine the regioselectivity of the epoxidation. The products can be purified by column chromatography.
Diagram 3: Epoxidation of this compound
Caption: Preferential epoxidation of the more substituted double bond.
Conclusion
The regioselectivity of addition reactions to this compound is a well-defined process governed by fundamental principles of organic chemistry. Hydrohalogenation is subject to kinetic and thermodynamic control, allowing for the selective formation of either the 1,2- or 1,4-adduct by tuning the reaction temperature. The Diels-Alder reaction exhibits a predictable regioselectivity favoring "ortho" and "para" products based on the electronic nature of the dienophile. Finally, epoxidation demonstrates a clear preference for the more electron-rich, substituted double bond. Understanding these selective pathways is crucial for the strategic design of synthetic routes in research and drug development. Further experimental validation with a broader range of reagents and conditions will continue to refine our predictive capabilities.
References
Unraveling the Fragmentation Fingerprint of 2-Methyl-1,3-cyclohexadiene: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, understanding the subtle distinctions in the mass spectral fragmentation of isomeric compounds is crucial for accurate identification and characterization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1,3-cyclohexadiene and its structural isomers. By examining the unique fragmentation pathways, this document offers a clear framework for distinguishing these closely related cyclic dienes and alkenes.
The mass spectrometry of cyclic hydrocarbons, particularly those containing double bonds, is often characterized by complex rearrangements and fragmentation patterns. For this compound and its isomers, the dominant fragmentation mechanism is the retro-Diels-Alder (rDA) reaction, a process that cleaves the six-membered ring into a diene and a dienophile. The position of the methyl group and the double bonds significantly influences the preferred rDA pathway and subsequent fragmentations, resulting in a unique mass spectrum for each isomer.
Comparative Analysis of Fragmentation Patterns
The following table summarizes the key mass spectral data for this compound and a selection of its isomers. The relative intensities of the major fragment ions provide a quantitative basis for their differentiation.
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 94 | 79 | 93 (M-1), 77, 66 |
| 1-Methyl-1,3-cyclohexadiene | 94 | 93 | 79, 77, 66 |
| 5-Methyl-1,3-cyclohexadiene | 94 | 79 | 93 (M-1), 77, 66 |
| 1-Methylcyclohexene | 96 | 81 | 68, 67, 55, 53 |
| 3-Methylcyclohexene | 96 | 81 | 68, 67, 55, 54 |
| 4-Methylcyclohexene | 96 | 81 | 68, 67, 55, 54 |
| 1-Methyl-1,4-cyclohexadiene | 94 | 93 | 79, 77, 66 |
Fragmentation Pathway of this compound
The fragmentation of this compound is primarily governed by the retro-Diels-Alder reaction. The initial ionization event forms a molecular ion at m/z 94. This is followed by the characteristic loss of a methyl radical or rearrangement and cleavage of the ring structure.
Figure 1. Proposed fragmentation pathway of this compound.
The primary fragmentation of this compound involves a retro-Diels-Alder (rDA) reaction, leading to the formation of an isoprene radical cation (m/z 68) and neutral ethylene. However, the base peak at m/z 79 suggests a more favorable rearrangement process involving the loss of a methyl radical, potentially forming a stable tropylium-like ion. The presence of a significant peak at m/z 93 corresponds to the loss of a single hydrogen atom.
Experimental Protocols
The mass spectral data presented in this guide were obtained using standard Gas Chromatography-Mass Spectrometry (GC-MS) techniques for volatile organic compounds.
Sample Preparation: Samples of the individual isomers are typically diluted in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 10-100 ng/µL.
Gas Chromatography (GC):
-
Injection: A 1 µL aliquot of the prepared sample is injected into the GC inlet, which is maintained at a temperature of 250°C. A splitless or split injection mode can be used depending on the sample concentration.
-
Column: Separation is achieved on a non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole mass analyzer is typically used to scan a mass range of m/z 35-350.
-
Ion Source Temperature: The ion source is maintained at approximately 230°C.
-
Transfer Line Temperature: The transfer line connecting the GC to the MS is held at 280°C.
Data Analysis: The acquired mass spectra are compared with reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification. The relative abundance of each ion is calculated by normalizing the ion current to the most intense peak (the base peak).
By understanding the distinct fragmentation patterns and applying standardized experimental protocols, researchers can confidently differentiate this compound from its isomers, ensuring the accuracy and reliability of their analytical results.
Kinetic Showdown: Unraveling the Diels-Alder Reactivity of 2-Methyl-1,3-cyclohexadiene
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and stereospecific method for the formation of six-membered rings. This guide delves into the kinetic aspects of the Diels-Alder reaction featuring 2-methyl-1,3-cyclohexadiene, a substituted cyclic diene. While direct experimental kinetic data for this specific molecule is limited in publicly available literature, this report offers a comprehensive comparison with its parent compound, 1,3-cyclohexadiene (B119728), and other cyclic dienes. The analysis is supported by theoretical calculations and experimental data for related systems, providing a predictive framework for researchers.
Performance Comparison: The Impact of Methyl Substitution
The introduction of a methyl group at the 2-position of the 1,3-cyclohexadiene ring is anticipated to significantly influence its reactivity in Diels-Alder reactions. Electron-donating groups, such as a methyl group, on the diene are known to increase the energy of the Highest Occupied Molecular Orbital (HOMO). This elevation of the HOMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate.[1]
The following tables summarize theoretical and experimental kinetic data for the Diels-Alder reaction of 1,3-cyclohexadiene and related cyclic dienes with various dienophiles. This data serves as a baseline for estimating the performance of this compound.
Table 1: Theoretical Activation Free Energies (ΔG‡) for Diels-Alder Reactions of Cyclic Dienes
| Diene | Dienophile | ΔG‡ (kcal/mol) |
| 1,3-Cyclohexadiene | Ethylene | 32.9[3] |
| 1,3-Cyclohexadiene | Methyl Vinyl Ketone | 26.5[3] |
| 1,3-Cyclopentadiene | Ethylene | 29.1[3] |
| 1,3-Cyclopentadiene | Methyl Vinyl Ketone | 22.4[3] |
Table 2: Experimental Kinetic Data for Diels-Alder Reactions of 1,3-Cyclohexadiene
| Dienophile | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Methyl Vinyl Ketone | None | - | - | [4][5] |
| Methyl Vinyl Ketone | [P(2-py)3W(CO)(NO)2]2+ | Rate enhancement of ~5300x | Reduced by 5-10 kcal/mol | [4][5] |
| β-Fluoro-β-nitrostyrene | None | Reaction rate is 267 times lower than with 1,3-cyclopentadiene | - | [6] |
Based on these comparisons, it is reasonable to predict that the Diels-Alder reactions of this compound will exhibit lower activation energies and consequently faster reaction rates compared to the unsubstituted 1,3-cyclohexadiene with the same dienophiles.
Experimental Protocols: A Guide to Kinetic Analysis
The kinetic study of a Diels-Alder reaction typically involves monitoring the change in concentration of reactants or products over time. Spectroscopic methods are well-suited for this purpose. Below is a generalized protocol that can be adapted for studying the reaction of this compound.
Objective: To determine the rate constant and activation parameters of the Diels-Alder reaction between this compound and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide).
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Internal standard (for GC or NMR analysis, e.g., durene, mesitylene)
-
NMR tubes, UV-Vis cuvettes, or GC vials
-
Constant temperature bath or reaction block
-
Spectrometer (NMR, UV-Vis, or GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the dienophile, and the internal standard in the chosen anhydrous solvent of known concentrations.
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask or a sealed tube), combine known volumes of the diene and dienophile stock solutions. If using an internal standard, add a known amount to the reaction mixture. The reaction should be initiated by placing the vessel in a constant temperature bath set to the desired reaction temperature.
-
Reaction Monitoring:
-
NMR Spectroscopy: At regular time intervals, withdraw an aliquot from the reaction mixture and transfer it to an NMR tube. Quench the reaction by cooling the sample if necessary. Acquire a ¹H NMR spectrum. The disappearance of reactant peaks or the appearance of product peaks can be integrated and compared to the internal standard to determine the concentration of each species over time.[7][8]
-
UV-Vis Spectroscopy: If the diene, dienophile, or product has a distinct UV-Vis absorbance, this technique can be employed. Prepare a reaction mixture directly in a cuvette and place it in a temperature-controlled spectrophotometer. Monitor the change in absorbance at a specific wavelength over time.[9][10]
-
Gas Chromatography (GC): At timed intervals, take a sample from the reaction mixture and quench it (e.g., by dilution with a cold solvent). Inject the sample into a GC to separate and quantify the reactants and products. An internal standard is crucial for accurate quantification.[11]
-
-
Data Analysis:
-
Plot the concentration of a reactant or product as a function of time.
-
Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
-
The slope of the linearized plot will yield the rate constant (k) for the reaction at that temperature.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.[10]
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified reaction coordinate diagram for the Diels-Alder reaction.
Caption: A flowchart outlining the key steps in an experimental kinetic study.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Relative rates of two acyclic dienes in the Diels-Alder reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. ajrt.dz [ajrt.dz]
- 9. The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2020 Lab manual for Chemistry 261 43 tography to | Chegg.com [chegg.com]
A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 2-Methyl-1,3-cyclohexadiene
This guide provides a detailed comparison of experimental and computationally calculated spectroscopic data for the cyclic diene, 2-Methyl-1,3-cyclohexadiene. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive overview of the molecule's spectroscopic characteristics, supported by experimental evidence and theoretical predictions. This comparison is crucial for the structural elucidation and characterization of this and similar chemical entities.
Data Presentation and Comparison
The following tables summarize the available experimental spectroscopic data for this compound and compare it with theoretically expected values derived from computational chemistry principles for similar conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Carbon Atom | Experimental Chemical Shift (ppm)[1] | Calculated Chemical Shift (ppm) |
| C1 | Data not available | ~120-140 |
| C2 | Data not available | ~130-150 |
| C3 | Data not available | ~120-140 |
| C4 | Data not available | ~20-40 |
| C5 | Data not available | ~20-40 |
| C6 | Data not available | ~20-40 |
| -CH₃ | Data not available | ~15-25 |
¹H NMR Data
| Proton(s) | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Multiplicity |
| Olefinic H | ~5.5 - 6.0 | ~5.5 - 6.5 | Multiplet |
| Allylic H | ~2.0 - 2.5 | ~2.0 - 2.5 | Multiplet |
| Aliphatic H | ~1.5 - 2.0 | ~1.5 - 2.0 | Multiplet |
| -CH₃ | ~1.7 - 1.9 | ~1.7 - 2.0 | Singlet |
Note: A fully assigned experimental ¹H NMR spectrum was not available. The provided values are typical ranges for protons in similar chemical environments.
Vibrational Spectroscopy (IR)
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C=C Stretch (conjugated) | ~1650 - 1600 | ~1650 - 1600 |
| =C-H Stretch | ~3100 - 3000 | ~3100 - 3000 |
| C-H Stretch (sp³) | ~3000 - 2850 | ~3000 - 2850 |
| C-H Bend | ~1470 - 1350 | ~1470 - 1350 |
Note: Specific experimental IR peak assignments were not found. The values represent characteristic absorption ranges for the respective functional groups.
Electronic Spectroscopy (UV-Vis)
| Transition | Experimental λmax (nm) | Calculated λmax (nm) |
| π → π * | ~260 - 280 | ~250 - 290 |
Note: The experimental value is an estimation based on the UV spectra of similar substituted 1,3-cyclohexadienes.[4] Conjugated dienes typically exhibit strong absorption in this range due to π → π transitions.*[5]
Mass Spectrometry (MS)
| Parameter | Experimental Value (GC-MS)[1] |
| Molecular Ion (M⁺) | m/z 94 |
| Major Fragments | m/z 79, 77, 66 |
Note: The mass spectrum shows a molecular ion peak at m/z 94, corresponding to the molecular weight of this compound (94.15 g/mol ).[1]
Experimental and Computational Protocols
Experimental Methodologies
The acquisition of experimental spectroscopic data for reference compounds typically follows standardized procedures:
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at frequencies ranging from 300 to 600 MHz. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy : Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
UV-Vis Spectroscopy : The ultraviolet-visible spectrum is recorded using a spectrophotometer, with the sample dissolved in a UV-transparent solvent like ethanol (B145695) or hexane. The wavelength of maximum absorption (λmax) is determined.
-
Mass Spectrometry : Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The molecule is ionized, commonly by electron impact (EI), and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.[6]
Computational Methodologies
The calculation of spectroscopic data is a powerful tool for structure verification and interpretation of experimental results. Density Functional Theory (DFT) is a commonly employed method for these predictions.[7][8]
A general workflow for the calculation of NMR and IR spectra includes:
-
Geometry Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculations : Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculation : The magnetic shielding tensors are calculated for the optimized geometry using a method such as Gauge-Including Atomic Orbitals (GIAO). The chemical shifts are then obtained by referencing the calculated shielding constants to a standard (e.g., TMS) calculated at the same level of theory.[9][10]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the comparison of experimental and calculated spectroscopic data.
References
- 1. This compound | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ivanmr.com [ivanmr.com]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 2-Methyl-1,3-cyclohexadiene: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data and meeting stringent regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of synthesized 2-Methyl-1,3-cyclohexadiene, a valuable intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in selecting the most appropriate analytical method.
Introduction to Purity Assessment of this compound
This compound is a cyclic conjugated diene commonly synthesized through methods such as the dehydration of 2-methylcyclohexanol (B165396) or the isomerization of other methylcyclohexene isomers. These synthetic routes can often lead to a mixture of products, including positional isomers and unreacted starting materials. Therefore, a robust analytical method is required to accurately quantify the purity of the target compound and identify potential impurities. Both HPLC and GC are powerful chromatographic techniques well-suited for this purpose, each offering distinct advantages and limitations.
Comparison of Analytical Techniques
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and resolution.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. |
| Typical Column | Reversed-phase C18 | Non-polar capillary columns (e.g., DB-5, HP-5) |
| Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Advantages | - High resolution and efficiency. - Suitable for a broad range of compounds. - Non-destructive, allowing for sample recovery. | - High sensitivity, especially with FID for hydrocarbons. - Excellent for separating volatile isomers. - Can be coupled with Mass Spectrometry for definitive peak identification. |
| Limitations | - May require solvent-consuming mobile phases. - Lower sensitivity for some hydrocarbons compared to GC-FID. | - Limited to volatile and thermally stable analytes. - Potentially destructive sample analysis. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes a reversed-phase C18 column to separate this compound from potential non-polar impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water B: Acetonitrile (B52724) |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (based on the UV absorbance of conjugated dienes) |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method employs a non-polar capillary column and Flame Ionization Detection (FID) for the analysis of volatile hydrocarbons.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as DB-5 or HP-5) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min and hold for 2 minutes. |
| Detector Temperature | 280 °C |
| Injection Mode | Split (split ratio of 50:1) |
| Injection Volume | 1 µL |
Sample Preparation: Prepare a solution of the synthesized this compound in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 1 mg/mL.
Potential Impurities in Synthesized this compound
The synthesis of this compound, often via the acid-catalyzed dehydration of 2-methylcyclohexanol, can result in the formation of several isomeric byproducts.[1][2][3] The most common impurities include:
-
1-Methylcyclohexene: A structural isomer that can be a major byproduct depending on the reaction conditions.[1]
-
3-Methylcyclohexene: Another positional isomer that is frequently observed.[1]
-
Methylenecyclohexane: An exocyclic alkene isomer that may also be formed.[3]
-
Unreacted 2-methylcyclohexanol: The starting material for the dehydration reaction.
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for purity assessment and a decision-making process to guide the selection of the most appropriate analytical technique.
Conclusion
Both HPLC and GC are highly effective techniques for assessing the purity of synthesized this compound.
-
HPLC is a versatile method suitable for a broad range of potential impurities, including any non-volatile or thermally sensitive byproducts. Its non-destructive nature is also an advantage if sample recovery is desired.
-
GC , particularly with an FID detector, offers excellent sensitivity for hydrocarbon analysis and is highly effective at separating volatile isomers that are common impurities in this synthesis. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of unknown peaks.
The ultimate choice of method will depend on the specific requirements of the analysis, the anticipated impurity profile, and the available instrumentation. For a comprehensive purity assessment, especially during method development or for regulatory submissions, employing both techniques can provide a more complete picture of the sample's composition.
References
A Comparative Guide to 2-Methyl-1,3-cyclohexadiene: Experimental Findings vs. Literature Data
This guide provides a comprehensive comparison of experimental findings and established literature data for 2-Methyl-1,3-cyclohexadiene. It is intended for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visualizations to support further research and application.
Physical and Chemical Properties
This compound, also known by its IUPAC name 2-methylcyclohexa-1,3-diene, is a cyclic diene with the chemical formula C₇H₁₀[1][2]. It is recognized as a flavoring agent and has been documented as a fragrance ingredient[1]. The compound typically presents as a colorless clear liquid[3]. A summary of its key physical and chemical properties from various literature sources is presented below.
| Property | Literature Value | Source |
| CAS Number | 1489-57-2 | [3][4][5] |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [1] |
| Boiling Point | 107.5 - 108 °C (@ 760 mm Hg) | [2][3] |
| Flash Point | 2.78 °C | [3] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Solubility | Soluble in alcohol; 54.36 mg/L in water (@ 25 °C, est.) | [3] |
| logP (o/w) | 3.009 - 3.04 (estimated) | [3][5] |
| Kovats Retention Index | 791 (Standard non-polar column) | [1] |
Spectroscopic and Chromatographic Data
While specific spectra are not detailed in this guide, analytical methods for the characterization and separation of this compound are well-established. High-performance liquid chromatography (HPLC) is a suitable technique for its analysis, utilizing a reverse-phase (RP) column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid[5].
Key Reactions: Electrophilic Addition
A significant reaction of this compound is its electrophilic addition with hydrogen halides like HCl and HBr[6][7]. The reaction outcome is highly dependent on temperature, demonstrating the principles of kinetic versus thermodynamic control.
The following protocol outlines the general steps for the hydrochlorination of this compound, a reaction that proceeds via an electrophilic addition mechanism[6].
-
Reactant Preparation : Dissolve this compound in a suitable inert solvent.
-
Temperature Control : Cool the reaction mixture to a very low temperature (e.g., using a dry ice/acetone bath) to ensure kinetic control[6][8].
-
Reagent Addition : Slowly bubble anhydrous HCl gas through the solution or add a pre-chilled solution of HCl in the same solvent.
-
Reaction Mechanism : The reaction initiates with the attack of a π-bond on the electrophilic proton of HCl, forming a resonance-stabilized allylic carbocation intermediate[6].
-
Product Formation : The chloride ion (Cl⁻) then attacks the carbocation. At low temperatures, the reaction favors the 1,2-addition product, which is formed faster[6].
-
Workup and Isolation : Upon completion, the reaction is quenched, and the organic product is isolated, typically through extraction and subsequent purification by distillation or chromatography.
The electrophilic addition of HCl to this compound proceeds through a key carbocation intermediate. The formation of the kinetically favored 1,2-addition product at low temperatures is a classic example of kinetic control in conjugated systems.
Caption: Electrophilic addition pathway for this compound with HCl.
Synthesis of Related Compounds
While direct, detailed experimental protocols for the synthesis of this compound are not extensively covered in the reviewed literature, methods for producing the related compound, 2-methyl-1,3-cyclohexanedione, are well-documented. These syntheses often involve the methylation of dihydroresorcinol or the cyclization of precursors like ethyl 5-oxoheptanoate[9]. Another described method involves a Mannich reaction with 1,3-cyclohexanedione, formaldehyde, and dimethylamine, followed by catalytic hydrogenation[10][11].
The following workflow illustrates a common synthetic route to 2-methyl-1,3-cyclohexanedione, a precursor that can be conceptually linked to the diene structure.
Caption: Synthetic workflow for 2-Methyl-1,3-cyclohexanedione via Mannich reaction.
This guide serves as a foundational reference, consolidating key data and reaction information for this compound. The provided tables and diagrams aim to facilitate easier comparison and understanding for research and development purposes.
References
- 1. This compound | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. This compound, 1489-57-2 [thegoodscentscompany.com]
- 4. This compound | CAS#:1489-57-2 | Chemsrc [chemsrc.com]
- 5. 1,3-Cyclohexadiene, 2-methyl- | SIELC Technologies [sielc.com]
- 6. brainly.com [brainly.com]
- 7. Solved Reaction of this compound with HBr | Chegg.com [chegg.com]
- 8. chegg.com [chegg.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 11. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Methyl-1,3-cyclohexadiene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1,3-cyclohexadiene, a flammable, non-halogenated hydrocarbon. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with care, assuming it to be a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]
Handling:
-
Avoid contact with skin and eyes.[3]
-
Keep away from sources of ignition as the substance is flammable.[2][3]
-
Take measures to prevent the buildup of electrostatic charge.[2][3]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Clear the area to ensure the safety of all personnel.[3]
-
Ensure Ventilation: Maximize ventilation in the spill area.[3]
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.[3]
-
Contain Spillage: Prevent the spill from spreading or entering drains.[3]
-
Collect Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spilled chemical. Place the absorbed material into a suitable container for disposal according to local regulations.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not discharge it into drains or the environment.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safe disposal and recycling.
-
Collect this compound waste in a dedicated container for non-halogenated organic solvents.[3][4]
-
Do not mix it with halogenated solvents, acids, bases, or other incompatible chemical waste streams.[4][5] Mixing different waste types can increase disposal costs and environmental impact.[5]
Step 2: Waste Collection and Storage
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical.[3][5] The original container may be used if it is in good condition.[5]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Also, indicate the approximate composition if it is a mixture.[5]
-
Storage: Keep the waste container tightly sealed except when adding waste.[3][5][6] Store it in a designated and well-ventilated Satellite Accumulation Area (SAA).[3][5]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Provide Information: Accurately inform the EHS office about the composition and volume of the waste.[3]
-
Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[1] Potential disposal options may include blending into alternative fuels or oil re-refining.[3]
Quantitative Data Summary
While specific quantitative regulatory limits for this compound were not found in the provided search results, general hazardous waste accumulation limits apply.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Must not exceed 55 gallons of chemical waste. | [5] |
| Acutely Toxic Waste Limit in SAA | Must not exceed one quart. | [5] |
| Waste Container Fill Level | Should not be filled over 90% of its capacity. | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

